molecular formula C15H17NO5 B8235553 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Cat. No.: B8235553
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker molecule designed for applications in chemical biology, drug development, and proteomics. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on the molecule's properties, reaction mechanisms, and experimental protocols.

Introduction

This compound is a versatile chemical tool that incorporates two key reactive functionalities: a trans-cyclooctene (TCO) group and a p-nitrobenzyl (PNB) ester. This dual reactivity allows for a two-step ligation strategy. The PNB ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine residues in proteins. The TCO moiety enables an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding rapidly in aqueous environments without the need for a copper catalyst.[1][2][3][4][5]

The strategic combination of these two functionalities makes this compound a valuable linker for various applications, including the construction of antibody-drug conjugates (ADCs), the synthesis of PROTACs, and the fluorescent labeling of proteins and other biomolecules.

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and research articles.

General Properties
PropertyValueReferences
Chemical Name [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Synonyms This compound, TCO-PNB Ester
CAS Number 1580501-97-8
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance White to off-white or pale yellow solid
Purity ≥95% (typically assessed by HPLC)
Solubility and Stability
PropertyDetailsReferences
Solubility Soluble in DMSO (up to 100 mg/mL with sonication) and other organic solvents like DMF.
Storage (Solid) Recommended storage at -20°C for up to 3 years in an inert atmosphere.
Storage (In Solvent) In DMSO, stable for up to 6 months at -80°C or 1 month at -20°C. Prone to hydrolysis in aqueous solutions.
TCO Group Stability The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene over time, especially with prolonged storage.
Reactivity Data
ReactionReactive GroupReacts WithSecond-Order Rate Constant (k₂)NotesReferences
Amine Acylationp-Nitrobenzyl (PNB) esterPrimary amines (e.g., lysine)Not explicitly quantified, but generally slower than NHS esters.The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.0.
iEDDA Cycloadditiontrans-Cyclooctene (TCO)Tetrazines1,000 - 30,000 M⁻¹s⁻¹ (highly dependent on the tetrazine structure)This is one of the fastest bioorthogonal reactions. Reaction rates are influenced by the electronic properties of the tetrazine.

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. First, a biomolecule is functionalized with the TCO group via the amine-reactive PNB ester. Subsequently, a tetrazine-modified molecule of interest is introduced, which rapidly and specifically reacts with the TCO moiety.

Amine Modification via PNB Ester

The reaction of the PNB ester with a primary amine on a biomolecule, such as a protein, proceeds through nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol as a byproduct.

Amine_Modification TCO_PNB (2E)-TCO-PNB ester Intermediate Tetrahedral Intermediate TCO_PNB->Intermediate + Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Intermediate TCO_Protein TCO-modified Protein Intermediate->TCO_Protein pNP p-Nitrophenol (byproduct) Intermediate->pNP Release

Caption: Amine modification with this compound.

TCO-Tetrazine iEDDA Ligation

The TCO-modified biomolecule can then be reacted with a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder reaction is a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene). The reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.

TCO_Tetrazine_Ligation TCO_Protein TCO-modified Protein Cycloadduct Unstable Cycloadduct TCO_Protein->Cycloadduct + Tetrazine_Molecule Tetrazine-modified Molecule Tetrazine_Molecule->Cycloadduct Conjugate Stable Conjugate (Dihydropyridazine) Cycloadduct->Conjugate Retro [4+2] N2 N₂ gas Cycloadduct->N2 Release

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder ligation.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for protein labeling using this compound.

Experimental_Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Tetrazine Ligation Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-9.0) Reaction1 Incubate Protein and This compound (1-4 hours, RT) Protein_Prep->Reaction1 TCO_PNB_Prep Prepare (2E)-TCO-PNB ester in DMSO/DMF TCO_PNB_Prep->Reaction1 Purification1 Purify TCO-Protein (e.g., Desalting Column) Reaction1->Purification1 TCO_Protein TCO-modified Protein Purification1->TCO_Protein Reaction2 Incubate TCO-Protein and Tetrazine Reagent (10-60 min, RT) TCO_Protein->Reaction2 Tetrazine_Prep Prepare Tetrazine Reagent Tetrazine_Prep->Reaction2 Analysis Analyze Conjugate (e.g., HPLC, MS) Reaction2->Analysis

Caption: General workflow for protein labeling with this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protein Modification with this compound

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct using a desalting column.

TCO-Tetrazine Ligation

Materials:

  • TCO-modified protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

  • Reaction: Add a 1.1- to 2.0-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Analysis: The resulting conjugate can be analyzed by methods such as HPLC, SDS-PAGE, and mass spectrometry to confirm conjugation and assess purity.

Cleavage of the PNB Ester

While the PNB ester is primarily used for its reactivity with amines, it can also function as a protecting group that can be cleaved under specific conditions. Cleavage is typically achieved through reduction of the nitro group to an amino group, which then facilitates the release of the linked molecule.

Cleavage Conditions:

  • Reduction: The nitro group can be reduced using reagents such as sodium dithionite (Na₂S₂O₄) at a slightly alkaline pH (8-9).

  • Photocleavage: Ortho-nitrobenzyl esters are known to be photocleavable upon UV irradiation, and while this compound has a para-nitrobenzyl group, photolytic cleavage may also be possible under certain conditions.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no TCO labeling Hydrolysis of the PNB ester.Prepare the this compound solution immediately before use in anhydrous solvent. Ensure the reaction buffer is within the optimal pH range (7.2-8.5).
Buffer contains primary amines.Use an amine-free buffer such as PBS, HEPES, or borate buffer.
Slow or incomplete TCO-tetrazine reaction Low reactivity of the specific tetrazine used.Select a more reactive tetrazine (e.g., hydrogen-substituted tetrazines are generally more reactive).
Degradation of TCO or tetrazine.Verify the integrity of the reagents. TCOs can be sensitive to prolonged light exposure.
Precipitation of reactants or product Poor aqueous solubility.Consider using a derivative of this compound that includes a PEG spacer to enhance solubility.

Conclusion

This compound is a powerful and versatile bifunctional linker for bioconjugation. Its amine-reactive PNB ester and bioorthogonal TCO group enable a robust, two-step approach for linking molecules with high efficiency and specificity. This technical guide provides the fundamental knowledge, quantitative data, and experimental protocols necessary for the successful application of this compound in a variety of research and development settings, from basic protein labeling to the construction of complex biotherapeutics.

References

(2E)-TCO-PNB ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioorthogonal Applications

Introduction

This compound, also known as trans-Cyclooctene-p-nitrophenyl ester, is a bifunctional crosslinking reagent central to the field of bioorthogonal chemistry.[1] Its unique structure incorporates two key reactive moieties: a strained trans-cyclooctene (TCO) ring and an amine-reactive p-nitrophenyl (PNB) ester. This design allows for a versatile two-step conjugation strategy. First, the PNB ester enables the covalent attachment of the TCO group to a biomolecule of interest via primary amines, such as the side chain of lysine residues.[2][3] Subsequently, the incorporated TCO group can undergo an exceptionally rapid and specific reaction with a tetrazine-labeled molecule in a living system without interfering with native biochemical processes.[4][5]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. Detailed experimental protocols and workflow diagrams are provided to assist researchers, scientists, and drug development professionals in applying this powerful tool.

Chemical Structure and Properties

The this compound molecule is characterized by a strained eight-membered ring with a trans double bond, which is the source of its high reactivity, and a PNB ester group that serves as a stable and efficient amine-reactive handle.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValue
Synonyms trans-Cyclooctene-p-nitrobenzene ester, (1R,4E)-4-Cycloocten-1-yl 4-nitrophenyl carbonate
CAS Number 1438415-89-4, 1580501-97-8
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance Pale yellow solid, powder, or chunks
Purity ≥95% (HPLC)
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature.
Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time; long-term storage is not recommended. Crystalline formulations may offer extended shelf life.
IUPAC Name [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
SMILES O=C(OC1CCC/C=C/CC1)OC2=CC=C(--INVALID-LINK--=O)C=C2
InChI Key FJMMADPCDJNXAH-UHFFFAOYSA-N

Core Reactive Principles

The utility of this compound is rooted in two distinct chemical reactions:

  • Amine Acylation: The p-nitrophenyl ester is an effective leaving group, allowing the reagent to react specifically with primary amines (e.g., lysine residues on proteins, amine-modified surfaces) under mild pH conditions (typically pH 7-9) to form a stable carbamate bond.

  • Bioorthogonal TCO-Tetrazine Ligation: The trans-cyclooctene group is a highly strained and reactive dienophile. It undergoes a bioorthogonal "click" reaction with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is followed by a retro-Diels-Alder step that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine linkage.

The TCO-tetrazine ligation is renowned for its exceptional kinetics, with second-order rate constants that are among the fastest known in bioorthogonal chemistry, enabling efficient labeling even at low reactant concentrations.

Table 2: Key Characteristics of the TCO-Tetrazine Bioorthogonal Reaction

FeatureDescription
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition followed by a retro-Diels-Alder reaction.
Selectivity Highly selective and chemoselective; the TCO and tetrazine groups react exclusively with each other and do not cross-react with other functional groups found in biological systems.
Kinetics Exceptionally fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹. The reaction is typically complete within minutes at room temperature.
Biocompatibility The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper. The only byproduct, nitrogen gas, is benign.
Stability of Linkage The resulting dihydropyridazine bond is highly stable.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool across various scientific disciplines.

  • Bioconjugation and Labeling: Its primary application is the site-specific labeling of proteins, antibodies, and other biomolecules. This allows for the attachment of various probes, such as fluorescent dyes for imaging, biotin for affinity purification, or polyethylene glycol (PEG) chains to improve solubility.

  • PROTAC Development: The reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins.

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): TCO-based chemistry is employed in the construction of ADCs for targeted drug delivery. A TCO-modified antibody can be pre-targeted to a tumor cell, followed by the administration of a tetrazine-conjugated drug, which then reacts specifically at the target site.

  • "Click-to-Release" Systems: The underlying TCO-tetrazine reaction mechanism can be engineered for "click-to-release" applications, where the ligation event triggers the cleavage of a cargo molecule, enabling controlled release of drugs or imaging agents.

Experimental Protocols

Protocol 1: Labeling of Primary Amines with this compound

This protocol describes a general procedure for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification tools (e.g., spin desalting columns, size-exclusion chromatography).

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in a suitable amine-free buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted TCO reagent and byproducts (p-nitrophenol) using a spin desalting column or size-exclusion chromatography, exchanging the protein into the desired buffer for the next step.

  • Characterization: Confirm the degree of labeling using methods such as mass spectrometry. Store the TCO-labeled protein at 4°C or -20°C.

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine Probe

This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • Purified TCO-modified protein.

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the solution of TCO-modified protein. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended to ensure complete ligation.

  • Incubation: The reaction is typically complete within 10-60 minutes at room temperature. The disappearance of the characteristic color of some tetrazines can be used to monitor the reaction's progress.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine probe using size-exclusion chromatography or dialysis.

Visualized Workflows and Mechanisms

cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amine (Lys) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Reaction at pH 7-9 TCO_PNB This compound TCO_PNB->TCO_Protein PNP p-Nitrophenol (Byproduct) TCO_Protein->PNP TCO_Protein2 TCO-Labeled Protein Final_Conjugate Final Labeled Protein Conjugate TCO_Protein2->Final_Conjugate IEDDA Click Reaction Tetrazine Tetrazine Probe (e.g., Tz-Dye) Tetrazine->Final_Conjugate N2 N₂ Gas (Byproduct) Final_Conjugate->N2

Caption: General experimental workflow for two-step protein labeling.

Reactants TCO-Biomolecule + Tetrazine-Probe TransitionState [4+2] Cycloaddition (Diels-Alder Intermediate) Reactants->TransitionState Step 1: Fast Cycloaddition RetroDA Retro-Diels-Alder Reaction TransitionState->RetroDA Step 2: Irreversible Elimination Products Stable Dihydropyridazine Conjugate + N₂ Gas RetroDA->Products

Caption: Reaction mechanism of the TCO-Tetrazine ligation.

References

A Technical Guide to TCO-PNB Ester and its Role in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and drug development has been revolutionized by the advent of click chemistry, a set of powerful, specific, and high-yielding reactions. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction stands out for its exceptional speed and bioorthogonality. This guide provides an in-depth exploration of a key reagent in this field: the trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester. We will delve into its core functionalities, applications, and the technical details required for its successful implementation in research and development.

Introduction to TCO-PNB Ester

TCO-PNB ester is a bifunctional crosslinker that serves as a bridge between two molecules.[1][2][3] Its structure is ingeniously designed with two distinct reactive groups:

  • trans-cyclooctene (TCO): A highly strained alkene that readily participates in IEDDA "click" reactions with tetrazine-containing molecules.[4][5] This reaction is notable for being one of the fastest bioorthogonal reactions known to date.

  • p-nitrophenyl (PNB) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues found in proteins and antibodies.

This dual reactivity allows for a two-step conjugation strategy, making TCO-PNB ester a versatile tool for labeling, crosslinking, and modifying a wide array of biomolecules and synthetic compounds.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

The primary utility of the TCO moiety lies in its rapid and specific reaction with tetrazines. This IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene double bond significantly accelerates the reaction, allowing it to proceed quickly under physiological conditions without the need for a copper catalyst, which can be toxic to living systems.

The reaction forms an unstable dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), resulting in a stable pyridazine product. This irreversible reaction drives the conjugation to completion.

IEDDA_Mechanism TCO TCO (trans-cyclooctene) TransitionState [4+2] Cycloaddition (Dihydropyridazine Intermediate) TCO->TransitionState + Tetrazine Tetrazine Tetrazine->TransitionState Product Stable Pyridazine Product + N₂ TransitionState->Product Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Physicochemical and Kinetic Data

The successful application of TCO-PNB ester relies on an understanding of its physical properties and the kinetics of its reactions.

Table 1: Physicochemical Properties of TCO-PNB Ester

PropertyValueReferences
Chemical Formula C₁₅H₁₇NO₅
Molecular Weight 291.3 g/mol
CAS Number 1438415-89-4
Appearance White to slightly grey solid/powder
Purity Typically ≥95%
Storage Conditions -20°C, desiccated
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform)

Note: It is important to note that TCO-PNB ester is not recommended for labeling proteins directly in aqueous buffers due to poor reactivity. For aqueous applications, TCO-PEG-NHS esters are preferred.

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)References
TCOVarious tetrazine scaffolds1,4-dioxane251.4 - 230
TCO-PEG₄Various tetrazine scaffoldsDPBS371,100 - 73,000
General TCOGeneral TetrazineNot SpecifiedNot SpecifiedUp to 1 x 10⁶

The reaction kinetics are highly dependent on the specific structures of both the TCO and tetrazine derivatives, as well as the solvent and temperature.

Experimental Protocols

This section provides a general methodology for the two-step bioconjugation of a protein using TCO-PNB ester and a tetrazine-modified molecule.

Experimental_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Conjugation Protein Amine-containing Protein Labeling Labeling Reaction (Protein + TCO-PNB) Protein->Labeling TCO_PNB TCO-PNB Ester (in organic solvent) TCO_PNB->Labeling Purification1 Purification (Remove excess TCO-PNB) Labeling->Purification1 TCO_Protein TCO-labeled Protein Purification1->TCO_Protein Conjugation Click Reaction (TCO-Protein + Tetrazine) TCO_Protein->Conjugation Tetrazine_Molecule Tetrazine-modified Molecule Tetrazine_Molecule->Conjugation Purification2 Purification (Optional) (Remove excess Tetrazine) Conjugation->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: A typical experimental workflow for two-step protein bioconjugation.

Methodology: Protein Labeling and Conjugation

  • Preparation of Protein:

    • Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • TCO-PNB Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PNB ester in an anhydrous organic solvent such as DMSO or DMF.

  • Labeling Reaction (Amine Acylation):

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

  • Purification of TCO-labeled Protein:

    • Remove the unreacted TCO-PNB ester and byproducts using a desalting column or dialysis. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.

  • Conjugation Reaction (IEDDA Click):

    • Prepare the tetrazine-modified molecule in a compatible buffer.

    • Add the tetrazine-modified molecule to the purified TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine component is often used to ensure complete conjugation.

    • Incubate the mixture for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.

  • Final Purification and Analysis:

    • If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.

    • The final product should be analyzed and characterized using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Applications in Drug Development and Research

The unique properties of TCO-PNB ester make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): TCO-PNB ester can be used to attach a cytotoxic drug (payload) to an antibody, creating a targeted therapeutic. The antibody directs the drug to cancer cells, minimizing off-target toxicity.

  • PROTAC Synthesis: It serves as a versatile linker in the creation of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

  • "Click-to-Release" Systems: In this innovative strategy, a molecule (like a drug or a fluorescent probe) is "caged" with a TCO derivative. The IEDDA reaction with a tetrazine triggers a cleavage reaction, releasing the active molecule at a specific time and location. This is particularly promising for targeted drug activation.

Click_to_Release TCO_Payload TCO-caged Payload (Inactive) Reaction + TCO_Payload->Reaction Tetrazine Trigger Molecule (Tetrazine) Tetrazine->Reaction Intermediate IEDDA Reaction & Pydridazine Elimination Reaction->Intermediate Released_Payload Released Payload (Active) Intermediate->Released_Payload Byproduct Linker Byproduct Intermediate->Byproduct

Caption: The "Click-to-Release" mechanism for controlled payload activation.

  • Biomolecule Labeling and Imaging: TCO-PNB ester enables the attachment of imaging agents (e.g., fluorophores, PET tracers) to proteins, antibodies, or cells for advanced molecular imaging applications.

  • Surface Functionalization: It can be used to immobilize biomolecules onto surfaces for the development of biosensors, microarrays, and other diagnostic tools.

Conclusion

TCO-PNB ester is a powerful and versatile reagent that bridges traditional amine-reactive chemistry with the speed and specificity of modern bioorthogonal click chemistry. Its dual functionality provides a robust platform for the precise construction of complex bioconjugates, targeted drug delivery systems, and advanced diagnostic tools. For researchers and developers in the life sciences, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable molecule and driving innovation in medicine and biology.

References

synthesis and characterization of (2E)-TCO-PNB ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a valuable bifunctional linker for applications in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, with the chemical name (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a versatile reagent used in bioorthogonal chemistry.[1][2] It incorporates two key reactive moieties: a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) activated ester. The strained TCO ring readily participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules, a cornerstone of "click chemistry".[3][4] This reaction is known for its rapid kinetics and high specificity in biological systems.[5] The PNB ester serves as an efficient amine-reactive handle for the conjugation to primary amines on proteins, ligands, or other molecules. These dual functionalities make this compound an ideal linker for covalently connecting two different molecular entities.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the photochemical isomerization of a commercially available cis-cyclooctenol, followed by the activation of the hydroxyl group with 4-nitrophenyl chloroformate.

Step 1: Synthesis of (E)-cyclooct-4-en-1-ol

The conversion of (Z)-cyclooct-4-en-1-ol to its trans-isomer, (E)-cyclooct-4-en-1-ol, is achieved through a photochemical isomerization. A simplified procedure involves the irradiation of a two-phase cyclohexane/water system containing the cis-alkene and a sensitizer, with continuous extraction of the trans-isomer into the aqueous phase as a silver complex.

Step 2: Synthesis of this compound

The final product is synthesized by reacting the (E)-cyclooct-4-en-1-ol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.28d, J=9.3 Hz2HAr-H
7.42d, J=9.3 Hz2HAr-H
5.75-5.65m1H=CH
5.55-5.45m1H=CH
5.05-4.95m1HO-CH
2.50-1.25m10HCyclooctyl-H

Solvent: CDCl₃. Data is representative and should be confirmed experimentally.

Mass Spectrometry

Table 2: LC-MS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₇NO₅
Molecular Weight291.30
Ionization ModeESI+
Observed m/z292.1 [M+H]⁺, 314.1 [M+Na]⁺

Data is representative and should be confirmed experimentally.

High-Performance Liquid Chromatography (HPLC)

Table 3: HPLC Data for this compound

ParameterValue
ColumnC18
Mobile PhaseGradient of Acetonitrile in Water
DetectionUV at 254 nm
Retention TimeDependent on specific method
Purity>95%

Data is representative and should be confirmed experimentally.

Experimental Protocols

Synthesis of (E)-cyclooct-4-en-1-ol
  • In a quartz photochemical reactor, combine (Z)-cyclooct-4-en-1-ol (1.0 eq), ethyl benzoate (sensitizer, 1.0 eq), and a two-phase solvent system of cyclohexane and water.

  • Add silver nitrate (AgNO₃) to the aqueous phase.

  • Irradiate the mixture with a UV lamp (e.g., 150 W mercury vapor lamp) at 20°C with vigorous stirring.

  • Monitor the reaction progress by periodically analyzing the organic phase using TLC or GC-MS.

  • Upon completion, separate the aqueous phase containing the silver-complexed (E)-cyclooct-4-en-1-ol.

  • Treat the aqueous phase with aqueous ammonia to break the complex and precipitate silver salts.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-cyclooct-4-en-1-ol.

Synthesis of this compound
  • Dissolve (E)-cyclooct-4-en-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Characterization Protocols
  • NMR Spectroscopy: Dissolve a small sample of the final product in deuterated chloroform (CDCl₃). Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • LC-MS Analysis: Prepare a dilute solution of the sample in methanol or acetonitrile. Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • HPLC Analysis: Prepare a standard solution of the sample in acetonitrile. Analyze using a C18 column with a suitable gradient of acetonitrile and water as the mobile phase, monitoring the elution by UV detection at 254 nm.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Photoisomerization cluster_step2 Step 2: Esterification Z_TCO Z-cyclooct-4-en-1-ol UV_Ag UV light, Sensitizer, AgNO₃/H₂O Z_TCO->UV_Ag E_TCO E-cyclooct-4-en-1-ol UV_Ag->E_TCO Pyridine Pyridine, DCM E_TCO->Pyridine PNP_chloroformate 4-Nitrophenyl chloroformate PNP_chloroformate->Pyridine Final_Product This compound Pyridine->Final_Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H NMR) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS HPLC HPLC (UV-Vis) Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis LCMS->Data_Analysis HPLC->Data_Analysis

Caption: Analytical workflow for characterization.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) PROTAC PROTAC Molecule (TCO-Linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degradation of POI Proteasome->Degradation

References

An In-Depth Technical Guide to the Reactivity of (2E)-TCO-PNB Ester with Tetrazine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of (2E)-TCO-PNB ester in tetrazine-mediated bioorthogonal chemistry. This powerful tool enables the precise and efficient covalent ligation of molecules in complex biological systems, with significant implications for drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles: The TCO-Tetrazine Ligation

The reactivity of this compound is centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction is characterized by its exceptional speed, specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2][3]

The this compound is a bifunctional linker. The p-nitrophenyl (PNB) ester group provides a reactive handle for the initial conjugation to amine-containing biomolecules, such as the lysine residues on a protein.[4][5] Following this initial bioconjugation, the TCO group is poised to react with a tetrazine-functionalized molecule of interest.

Quantitative Reaction Kinetics

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO-OH (axial)3,6-di-(2-pyridyl)-s-tetrazine(13 ± 0.08) x 10³PBS, 37°C
sTCO (water-soluble)3,6-di-(2-pyridyl)-s-tetrazine(3,300 ± 40) x 10³Not Specified
TCO3-(p-aminophenyl)-6-methyl-s-tetrazine26,000PBS (pH 7.4), 37°C
TCOModel tetrazine 11287 ± 1025% ACN/PBS, 37°C
sTCO-acidModel tetrazine 1123,800 ± 40025% ACN/PBS, 37°C

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions. The reaction rates are highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the two key stages of using this compound: the initial labeling of an amine-containing biomolecule and the subsequent ligation with a tetrazine-functionalized molecule.

Protocol for Labeling a Protein with this compound

This protocol describes the covalent attachment of the TCO moiety to a protein via the amine-reactive PNB ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted PNB ester, add a small volume of a concentrated amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules using a spin desalting column or dialysis against an appropriate buffer.

    • The TCO-labeled protein is now ready for the subsequent tetrazine ligation.

Protocol for Tetrazine Ligation

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 3.1)

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

    • In a reaction tube, combine the TCO-labeled protein and the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule is recommended to ensure complete ligation of the TCO-labeled protein.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the resulting conjugate can be purified from unreacted tetrazine-functionalized molecules using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

Visualization of a PROTAC Synthesis and Action Workflow

A significant application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The TCO-tetrazine ligation provides a highly efficient method for linking the target-binding ligand to the E3 ligase-recruiting ligand.

Below are Graphviz diagrams illustrating the experimental workflow for synthesizing a PROTAC using this compound and its subsequent mechanism of action.

PROTAC_Synthesis_Workflow cluster_modification Step 1: Protein Modification cluster_ligation Step 2: Tetrazine Ligation protein Amine-containing Protein (e.g., E3 Ligase Ligand) tco_protein TCO-modified Protein protein->tco_protein PNB ester reaction (amine acylation) tco_pnb (2E)-TCO-PNB ester tco_pnb->tco_protein protac PROTAC tco_protein->protac iEDDA Reaction tz_ligand Tetrazine-functionalized Target Ligand tz_ligand->protac

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein (Protein of Interest) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_poi Ubiquitinated POI ternary_complex->ub_poi Ubiquitin Transfer ubiquitin Ubiquitin ubiquitin->ub_poi proteasome Proteasome ub_poi->proteasome degraded_poi Degraded Protein Fragments proteasome->degraded_poi

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

Conclusion

The this compound is a versatile and powerful reagent for advanced bioconjugation. Its amine-reactive PNB ester allows for the straightforward introduction of the highly reactive TCO moiety onto biomolecules. The subsequent TCO-tetrazine ligation proceeds with exceptional speed and selectivity, enabling the efficient construction of complex bioconjugates such as PROTACs and ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this bioorthogonal chemistry for their specific applications.

References

Stability and Storage of TCO-PNB Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for TCO-PNB ester, a critical bifunctional linker used in bioconjugation and drug delivery. Understanding the chemical liabilities of both the trans-cyclooctene (TCO) and the p-nitrobenzyl (PNB) ester moieties is paramount for its effective use in research and development. This document outlines the primary degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for assessing the integrity of the molecule.

Core Concepts: Understanding the Instability of TCO-PNB Ester

TCO-PNB ester's utility is derived from its two reactive handles: the TCO group, which reacts rapidly with tetrazines in bioorthogonal "click chemistry," and the PNB ester, which can be cleaved under specific reductive or hydrolytic conditions. However, these functionalities also represent the molecule's main stability challenges.

The primary mode of degradation for the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1] This isomerization can be accelerated by heat and the presence of certain chemical species. The PNB ester, while generally more stable, is susceptible to hydrolysis, particularly under alkaline conditions.

Quantitative Stability Data

The following tables summarize the known stability data for the TCO and PNB ester functionalities. It is important to note that much of the detailed kinetic data has been generated for TCO derivatives and related p-nitrophenyl esters, which serve as valuable proxies for the behavior of TCO-PNB ester.

Table 1: Stability of the trans-Cyclooctene (TCO) Moiety

ConditionObservationCompound Context
Storage (Solid) Recommended storage at -20°C.[1] Crystalline material provides extended shelf life.TCO-PNB Ester
Storage (in Solvent) In DMSO, stable for 6 months at -80°C and 1 month at -20°C.[2](2E)-TCO-PNB ester
Thermal Stress (in DMSO-d6) At 90°C, ~2% isomerization to CCO after 20 min; ~10% after 70 min.TCO derivative
Thermal Stress (in DMSO) At 90°C, ~20% isomerization to CCO after 70 min.TCO derivative
Aqueous Buffer (PBS) No isomerization observed after 7 days at 37°C.A releasing axial TCO derivative
Mouse Serum No isomerization observed after several hours at 37°C, but other degradation was noted.A releasing axial TCO derivative
Presence of Thiols Isomerization is promoted by high concentrations of thiols (e.g., mercaptoethanol).Various TCO derivatives

Table 2: Stability of the p-Nitrobenzyl (PNB) Ester Moiety

ConditionObservationCompound Context
Alkaline Hydrolysis Can be cleaved with 20% aqueous NaOH in methanol at 75°C.[3]o- and p-nitrobenzyl amides and ethers
Reductive Cleavage Can be cleaved with iron and hydrochloric acid in a water/organic solvent mixture at 25-65°C.[4]Cephalosporin p-nitrobenzyl ester
pH-Dependent Hydrolysis The rate of non-enzymatic hydrolysis increases at lower pH values, paralleling the protonation state of the phosphate group. At pH 9.0, the hydrolysis rate is practically zero.p-Nitrophenyl phosphate

Experimental Protocols

The following are detailed protocols for assessing the stability of TCO-PNB ester.

Protocol 1: Quantification of TCO to CCO Isomerization by HPLC

This protocol allows for the separation and quantification of the trans (TCO) and cis (CCO) isomers of the cyclooctene ring.

1. Materials and Equipment:

  • TCO-PNB ester sample
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Appropriate reverse-phase HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile and water)
  • Sample vials

2. Procedure:

  • Sample Preparation: Prepare a stock solution of TCO-PNB ester in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
  • Incubation: To assess stability under specific conditions, incubate aliquots of the stock solution under the desired stress conditions (e.g., elevated temperature, specific pH buffer, presence of thiols).
  • HPLC Analysis:
  • Set up the HPLC system with a suitable mobile phase gradient to separate the TCO and CCO isomers. A common starting point is a gradient of water and acetonitrile.
  • Inject a small volume (e.g., 10 µL) of the initial (time zero) sample and the incubated samples onto the HPLC column.
  • Monitor the elution profile using a UV detector at a wavelength where both isomers have significant absorbance (e.g., near the absorbance maximum of the PNB group).
  • Data Analysis:
  • Identify the peaks corresponding to the TCO and CCO isomers based on their retention times. The CCO isomer is typically less retained on a reverse-phase column.
  • Integrate the peak areas of the TCO and CCO isomers in each chromatogram.
  • Calculate the percentage of TCO remaining and the percentage of CCO formed at each time point.

Protocol 2: Monitoring TCO to CCO Isomerization by ¹H NMR

This protocol uses proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the isomerization of the TCO group.

1. Materials and Equipment:

  • TCO-PNB ester sample
  • NMR spectrometer
  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
  • NMR tubes

2. Procedure:

  • Sample Preparation: Dissolve a known amount of TCO-PNB ester in a deuterated solvent in an NMR tube.
  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at time zero. Identify the characteristic signals for the vinyl protons of the trans-cyclooctene ring.
  • Incubation: Incubate the NMR tube under the desired stress conditions.
  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
  • Data Analysis:
  • Monitor the decrease in the integral of the TCO vinyl proton signals and the appearance of new signals corresponding to the CCO vinyl protons.
  • Calculate the ratio of TCO to CCO at each time point by comparing the integrals of their respective characteristic peaks.

Protocol 3: Assessment of PNB Ester Hydrolysis by HPLC

This protocol is designed to detect and quantify the hydrolysis of the p-nitrobenzyl ester, which results in the formation of p-nitrobenzyl alcohol and the corresponding carboxylic acid.

1. Materials and Equipment:

  • TCO-PNB ester sample
  • HPLC system with a UV detector
  • Reverse-phase HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile and water, with or without an acidic modifier like trifluoroacetic acid)
  • Aqueous buffers of different pH values
  • Sample vials

2. Procedure:

  • Sample Preparation: Prepare a stock solution of TCO-PNB ester in an organic solvent (e.g., acetonitrile).
  • Incubation: Dilute the stock solution into aqueous buffers of the desired pH values (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature.
  • HPLC Analysis:
  • Develop an HPLC method that can separate the parent TCO-PNB ester from its potential hydrolysis products (p-nitrobenzyl alcohol and the carboxylic acid).
  • Inject samples at various time points onto the HPLC system.
  • Monitor the elution profile with a UV detector.
  • Data Analysis:
  • Identify the peaks for TCO-PNB ester and its hydrolysis products.
  • Quantify the decrease in the peak area of the TCO-PNB ester and the increase in the peak areas of the hydrolysis products over time to determine the rate of hydrolysis at different pH values.

Visualizing Degradation and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a general experimental workflow for stability testing.

TCO_Isomerization TCO TCO-PNB Ester (Active for Click Chemistry) CCO CCO-PNB Ester (Inactive) TCO->CCO Isomerization Degradation_Factors Heat Thiols Serum Proteins Degradation_Factors->TCO promotes

Caption: Isomerization of the active TCO to the inactive CCO form.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare TCO-PNB Ester Stock Solution Incubate_Temp Incubate at Different Temperatures Prepare_Stock->Incubate_Temp Incubate_pH Incubate in Different pH Buffers Prepare_Stock->Incubate_pH Incubate_Other Incubate with Other Reagents (e.g., thiols) Prepare_Stock->Incubate_Other HPLC_Analysis HPLC Analysis (TCO/CCO Separation, PNB Hydrolysis) Incubate_Temp->HPLC_Analysis NMR_Analysis NMR Analysis (TCO/CCO Ratio) Incubate_Temp->NMR_Analysis Incubate_pH->HPLC_Analysis Incubate_pH->NMR_Analysis Incubate_Other->HPLC_Analysis Incubate_Other->NMR_Analysis Quantify Quantify Degradation and Calculate Rates HPLC_Analysis->Quantify NMR_Analysis->Quantify

Caption: General experimental workflow for assessing TCO-PNB ester stability.

PNB_Hydrolysis TCO_PNB TCO-PNB Ester Products TCO-Carboxylic Acid + p-Nitrobenzyl Alcohol TCO_PNB->Products Hydrolysis/Cleavage Conditions Aqueous Base (e.g., NaOH) or Reductive Conditions Conditions->TCO_PNB promotes

Caption: Hydrolysis/cleavage pathway of the PNB ester moiety.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for TCO-PNB ester to ensure its long-term stability and reactivity:

  • Solid Form: Store at -20°C or lower in a tightly sealed container, protected from light and moisture. The crystalline form is preferred for its enhanced stability.

  • In Solution: For short-term storage (up to one month), solutions in anhydrous DMSO or DMF can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store solutions at -80°C. Always use anhydrous solvents to prevent hydrolysis of the PNB ester.

By adhering to these storage and handling guidelines and utilizing the provided analytical methods to verify its integrity, researchers can confidently employ TCO-PNB ester in their critical bioconjugation and drug development applications.

References

The Advent of Bioorthogonal Chemistry in Targeted Protein Degradation: A Technical Guide to TCO Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trans-cyclooctene (TCO) linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental methodologies, and quantitative data associated with this cutting-edge bioorthogonal approach to targeted protein degradation.

The field of targeted protein degradation has been revolutionized by the emergence of PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of PROTAC efficacy.[2][3] Among the innovative linker strategies, the use of trans-cyclooctene (TCO) and its bioorthogonal reaction with tetrazine has gained significant traction for its efficiency and modularity in PROTAC assembly.[4][5]

This technical guide provides an in-depth overview of TCO linkers, their application in PROTAC synthesis via the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction, and the subsequent evaluation of the resulting protein degraders.

The TCO-Tetrazine Bioorthogonal Reaction: A Powerful Tool for PROTAC Synthesis

The conjugation of a TCO-functionalized component with a tetrazine-modified counterpart is a cornerstone of modern bioconjugation chemistry. This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding readily in complex biological media without the need for cytotoxic catalysts. These features make the TCO-tetrazine ligation an ideal strategy for the modular and efficient synthesis of PROTACs.

The modular nature of this approach allows for the separate synthesis and optimization of the protein of interest (POI) ligand and the E3 ligase ligand, one of which is functionalized with a tetrazine and the other with a TCO. The final PROTAC is then assembled in a high-yielding click reaction under mild conditions. This strategy simplifies the synthetic process and facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions for optimization.

Quantitative Analysis of TCO Linkers in PROTACs

The efficacy of a PROTAC is profoundly influenced by the nature of its linker. Key parameters such as linker length, composition, and rigidity can impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.

TCO-Tetrazine Reaction Kinetics

The second-order rate constants for the TCO-tetrazine iEDDA reaction are among the fastest known bioorthogonal reactions, ranging from 10³ to 10⁶ M⁻¹s⁻¹. This rapid ligation ensures efficient PROTAC formation even at low concentrations. The specific rate is influenced by the electronic properties and steric hindrance of the TCO and tetrazine derivatives.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-diphenyl-1,2,4,5-tetrazine~2000
s-TCO (strained)3,6-di-(2-pyridyl)-s-tetrazine>10^5

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions. The data illustrates the rapid kinetics of this bioorthogonal reaction, which is advantageous for efficient PROTAC synthesis.

Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric clashes, while an overly long linker can result in reduced potency.

Target ProteinLinker TypeLinker Length (atoms)DC₅₀Dₘₐₓ (%)Reference
BRD4PEG12--
BRD4PEG16Superior degradation-
BRD4PEG>20Reduced degradation-
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether213 nM96%
ER-αAlkyl16Most effective-

Table 2: Influence of Linker Length on PROTAC Performance. This table summarizes data from various studies, highlighting the critical role of linker length in achieving optimal degradation of target proteins. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation observed.

Stability of TCO Linkers

TCO linkers are generally stable under physiological conditions. However, they can be susceptible to isomerization from the reactive trans-isomer to the unreactive cis-isomer, particularly in the presence of thiols. This is an important consideration when working with biological samples containing reducing agents.

TCO DerivativeConditionHalf-lifeReference
s-TCO-mAb conjugatein vivo0.67 days
d-TCOHuman serum (room temp)>97% trans after 4 days
TCO-mAb conjugatein vivo75% reactive after 24h

Table 3: Stability of TCO Derivatives. This table provides an overview of the stability of different TCO derivatives under various conditions, which is a crucial factor for their application in biological systems.

Experimental Protocols

Protocol 1: Synthesis of a TCO-Containing PROTAC via iEDDA Click Chemistry

This protocol describes the final ligation step to assemble a PROTAC from a tetrazine-functionalized binding moiety and a TCO-containing linker.

Materials:

  • Tetrazine-functionalized binding moiety (e.g., POI ligand or E3 ligase ligand)

  • TCO-containing linker (e.g., TCO-PEGn-amine)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vial and stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add 1.0 to 1.2 equivalents of the TCO-containing linker to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the product peak.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a TCO-PROTAC.

Materials:

  • Cell line expressing the target protein

  • TCO-PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein and a loading control (e.g., actin or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response range of the TCO-PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and prepare cell lysates using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_Cellular_Machinery Cellular Machinery PROTAC POI Ligand - TCO Linker - E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ternary_Complex->E3_Ligase_recycled Ternary_Complex->PROTAC_recycled POI_Ub->Proteasome Targeted for Degradation

PROTAC Mechanism of Action. This diagram illustrates how a TCO-linked PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.

Synthesis_Workflow cluster_Synthesis PROTAC Synthesis start Start dissolve Dissolve Tetrazine-Moiety in Anhydrous Solvent start->dissolve add_linker Add TCO-Linker (1.0-1.2 eq) dissolve->add_linker react Stir at Room Temperature (1-4 hours) add_linker->react monitor Monitor by LC-MS react->monitor purify Purify by Preparative HPLC monitor->purify Reaction Complete characterize Characterize by LC-MS and NMR purify->characterize end Final PROTAC characterize->end

Experimental Workflow for TCO-PROTAC Synthesis. This flowchart details the key steps in the synthesis of a PROTAC using the TCO-tetrazine click chemistry approach.

Application of TCO-PROTACs in Signaling Pathways

TCO-PROTACs have been successfully employed to target key proteins in various signaling pathways implicated in diseases such as cancer.

Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a crucial role in the expression of oncogenes. TCO-containing PROTACs have been developed to target BRD4 for degradation, offering a promising therapeutic strategy. The "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) approach, which utilizes the intracellular reaction of a TCO-tagged BRD4 inhibitor and a tetrazine-labeled E3 ligase ligand, has demonstrated effective BRD4 degradation.

BRD4_Pathway BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to pTEFb p-TEFb BRD4->pTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Activates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Initiates Proliferation Cell Proliferation and Survival Oncogenes->Proliferation PROTAC BRD4 TCO-PROTAC PROTAC->BRD4 Induces Degradation of

Targeting the BRD4 Signaling Pathway. This diagram shows how a TCO-PROTAC can induce the degradation of BRD4, thereby inhibiting downstream oncogenic signaling.

Targeting ERK1/2 in the MAPK Pathway

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. TCO-PROTACs have been designed to target ERK1/2 for degradation, providing a novel approach to inhibit this critical cancer-promoting pathway.

ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Degradation ERK1/2 Degradation ERK->Degradation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Differentiation, Survival Gene_Expression->Proliferation PROTAC ERK1/2 TCO-PROTAC PROTAC->ERK Induces Degradation of

Targeting the ERK1/2 Signaling Pathway. This diagram illustrates the MAPK signaling cascade and how a TCO-PROTAC can mediate the degradation of ERK1/2 to block downstream signaling.

Conclusion

TCO linkers, in conjunction with tetrazine-functionalized binding partners, offer a robust and versatile platform for the synthesis of PROTACs. The bioorthogonal nature of the iEDDA reaction provides high efficiency and modularity, facilitating the rapid development and optimization of potent and selective protein degraders. The quantitative data and experimental protocols presented in this guide are intended to equip researchers with the necessary knowledge to effectively harness this powerful technology in the pursuit of novel therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is an amine-reactive chemical probe used to introduce a trans-cyclooctene (TCO) moiety onto biomolecules, primarily proteins, for advanced live-cell imaging applications. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine-conjugated fluorophore. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without interfering with native biological processes, making it an ideal tool for studying cellular dynamics in real-time.

The use of this compound facilitates a two-step "pre-targeting" strategy. First, a protein of interest, such as a cell-surface receptor on a live cell, is labeled with the TCO group by reacting its primary amines (e.g., lysine residues) with the PNB ester of the (2E)-TCO-PNB molecule. Following this, a small, cell-impermeable or permeable tetrazine-fluorophore conjugate is introduced. The tetrazine rapidly "clicks" with the TCO-tagged protein, enabling precise visualization. This approach is particularly advantageous as it allows for the removal of any unbound labeling reagents before the introduction of the fluorescent probe, significantly enhancing the signal-to-noise ratio. Furthermore, many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched until they react with TCO, further minimizing background signal.

These application notes provide detailed protocols for utilizing this compound in live-cell imaging, along with expected quantitative data and visual workflows to guide researchers in their experimental design.

Data Presentation

The following tables summarize key quantitative parameters associated with the TCO-tetrazine bioorthogonal reaction. While specific values for this compound may vary depending on the protein of interest, cell type, and specific tetrazine-fluorophore used, these values provide a general reference for expected performance.

Table 1: TCO-Tetrazine Reaction Kinetics and Labeling Efficiency

ParameterTypical ValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The reaction rate is among the fastest known bioorthogonal reactions, allowing for rapid labeling at low concentrations. The specific rate depends on the substituents on the tetrazine and the TCO derivative.
Labeling Efficiency High (>90%)The high efficiency of the iEDDA reaction ensures robust labeling of the target protein. Efficiency can be influenced by the accessibility of the TCO group on the protein.
Optimal pH Range 6.5 - 7.8The reaction proceeds efficiently within the physiological pH range, ensuring compatibility with live-cell experiments.
Reaction Time 5 - 30 minutesThe rapid kinetics allow for short incubation times with the tetrazine-fluorophore, minimizing stress on the cells.

Table 2: Imaging and Cell Viability Parameters

ParameterTypical Value/ObservationNotes
Signal-to-Noise Ratio (SNR) HighThe combination of a pre-targeting strategy and the use of fluorogenic tetrazine dyes leads to a high signal-to-noise ratio, enabling clear visualization of the labeled target.
Photostability Dependent on FluorophoreThe photostability of the signal is determined by the chosen fluorescent dye conjugated to the tetrazine. A wide variety of photostable dyes are available.
Cell Viability High (>95%)The bioorthogonal nature of the TCO-tetrazine ligation is minimally invasive and generally does not impact cell health or function. Standard cell viability assays are recommended for new experimental setups.
Cytotoxicity LowThe reagents used in this bioorthogonal chemistry are well-tolerated by living cells at the recommended concentrations.

Experimental Protocols

Protocol 1: Labeling of Cell-Surface Proteins with this compound

This protocol describes the first step of the pre-targeting strategy: the modification of cell-surface proteins with a TCO group using this compound.

Materials:

  • Live cells expressing the protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Microcentrifuge tubes

  • Cell culture plates or chambered coverglass

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency (typically 70-90%) in a suitable vessel for imaging (e.g., chambered coverglass).

    • Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods, protected from light and moisture.

  • Labeling Reaction:

    • Dilute the 10 mM stock solution of this compound to a final working concentration of 100-250 µM in pre-warmed PBS. The optimal concentration may need to be determined empirically for each cell line and protein of interest.

    • Remove the PBS from the cells and add the this compound solution.

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Gently remove the labeling solution.

    • Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.

    • After the final wash, add fresh, pre-warmed cell culture medium to the cells. The cells are now ready for the second step of the labeling process with a tetrazine-fluorophore.

Protocol 2: Live Cell Imaging with a Tetrazine-Fluorophore

This protocol describes the second step: the "click" reaction with a tetrazine-fluorophore and subsequent imaging.

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Preparation of Tetrazine-Fluorophore Staining Solution:

    • Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.

  • Labeling and Imaging:

    • Remove the cell culture medium from the TCO-labeled cells.

    • Add the tetrazine-fluorophore staining solution to the cells.

    • Incubate for 5-15 minutes at 37°C, protected from light.

    • (Optional but recommended) Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound tetrazine-fluorophore.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image Acquisition:

    • Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

    • Time-lapse imaging can be performed to monitor the dynamics of the labeled protein.

Protocol 3: Cell Viability Assay

It is recommended to assess cell viability to ensure that the labeling procedure does not adversely affect the cells. A standard assay such as Calcein-AM/Propidium Iodide staining can be used.

Materials:

  • Labeled and unlabeled (control) cells

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • PBS

Procedure:

  • Prepare Staining Solution:

    • Prepare a working solution of Calcein-AM (final concentration 1-2 µM) and PI (final concentration 1-2 µg/mL) in PBS.

  • Staining:

    • Wash the cells once with PBS.

    • Add the Calcein-AM/PI staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green fluorescence) and PI (dead cells, red fluorescence).

    • Quantify the percentage of live and dead cells in both the labeled and control populations.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Reaction & Imaging start Live Cells wash1 Wash with PBS start->wash1 add_tco Incubate with This compound wash1->add_tco wash2 Wash to Remove Excess TCO Ester add_tco->wash2 tco_labeled TCO-Labeled Cells wash2->tco_labeled add_tz Incubate with Tetrazine-Fluorophore tco_labeled->add_tz wash3 Wash to Remove Excess Tetrazine add_tz->wash3 image Live Cell Imaging wash3->image viability Cell Viability Assay image->viability

Caption: Experimental workflow for live cell imaging using this compound.

her2_signaling cluster_cell Live Cell Surface cluster_downstream Downstream Signaling & Observation HER2 HER2 Receptor (Protein of Interest) TCO_HER2 TCO-Labeled HER2 TCO_Ester This compound TCO_Ester->HER2 Amine Reaction Labeled_HER2 Fluorescently Labeled HER2 Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->TCO_HER2 iEDDA 'Click' Dimerization Receptor Dimerization Labeled_HER2->Dimerization Internalization Endocytosis/ Internalization Dimerization->Internalization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Tracking Single-Particle Tracking Internalization->Tracking

Caption: Labeling HER2 receptors for tracking signaling events.

Applications of (2E)-TCO-PNB Ester in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a bifunctional chemical linker that has emerged as a valuable tool in the field of drug discovery. Its unique architecture, featuring a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester, enables a two-step bioorthogonal conjugation strategy. This allows for the precise and efficient assembly of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The TCO moiety reacts with extreme speed and selectivity with a tetrazine partner via an inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. The PNB ester group, on the other hand, is an amine-reactive handle that allows for the covalent attachment of the linker to proteins and other amine-containing molecules.

These application notes provide an overview of the use of this compound in the synthesis of PROTACs and ADCs, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in their drug discovery efforts.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

PropertyValue
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.3 g/mol [1]
Appearance White to slightly grey solid
Purity Typically ≥95% (HPLC)[1]
Storage Conditions Store at -20°C, desiccated.[1] TCO compounds are not recommended for long-term storage due to the potential for isomerization to the less reactive cis-cyclooctene (CCO) form.[1]
Solubility Soluble in anhydrous organic solvents such as DMSO and DMF.

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC typically consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound can be used as a versatile linker to construct PROTACs in a modular fashion.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC ((2E)-TCO-PNB based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->E3_Ligase Activates E1_E2 E1/E2 Enzymes

PROTAC Mechanism of Action.
Experimental Workflow: Modular PROTAC Synthesis

The synthesis of a PROTAC using this compound involves a modular, two-step approach. First, the PNB ester is reacted with an amine-containing POI ligand or E3 ligase ligand. In the second step, the resulting TCO-functionalized molecule is reacted with a tetrazine-modified binding partner via an iEDDA reaction.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start POI_Ligand_Amine POI Ligand-NH₂ Start->POI_Ligand_Amine TCO_PNB This compound Start->TCO_PNB Step1 Step 1: Amine Conjugation Step1_Product POI Ligand-TCO Step1->Step1_Product POI_Ligand_Amine->Step1 TCO_PNB->Step1 Step2 Step 2: iEDDA Click Reaction Step1_Product->Step2 Step2_Product Final PROTAC Step2->Step2_Product E3_Ligand_Tetrazine E3 Ligand-Tetrazine E3_Ligand_Tetrazine->Step2 Purification Purification (HPLC) Step2_Product->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End Characterization->End

Modular PROTAC Synthesis Workflow.
Detailed Experimental Protocol: PROTAC Synthesis

This protocol describes the synthesis of a hypothetical PROTAC targeting a kinase of interest (KOI) and recruiting the VHL E3 ligase.

Step 1: Synthesis of KOI-Ligand-TCO

  • Materials:

    • KOI-Ligand with a primary or secondary amine (1.0 eq)

    • This compound (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • DIPEA (Diisopropylethylamine) (3.0 eq)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • Dissolve the amine-containing KOI-Ligand in anhydrous DMF.

    • Add DIPEA to the solution.

    • In a separate vial, dissolve this compound in anhydrous DMF.

    • Add the this compound solution dropwise to the KOI-Ligand solution while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the KOI-Ligand-TCO conjugate by preparative HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR.[2]

Step 2: Synthesis of the Final PROTAC via iEDDA Reaction

  • Materials:

    • KOI-Ligand-TCO (1.0 eq)

    • VHL-Ligand-Tetrazine (1.1 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • Dissolve the KOI-Ligand-TCO in anhydrous DMSO.

    • Dissolve the VHL-Ligand-Tetrazine in anhydrous DMSO.

    • Add the VHL-Ligand-Tetrazine solution to the KOI-Ligand-TCO solution.

    • Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS by observing the disappearance of reactants and the appearance of the product peak.

    • Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data: Characterization and Evaluation
ParameterMethodExpected Outcome
Purity HPLC>95%
Identity LC-MSObserved mass matches the calculated mass of the final PROTAC.
Structure ¹H and ¹³C NMRSpectra consistent with the proposed structure of the PROTAC.
Target Degradation (DC₅₀) Western Blot or In-Cell WesternConcentration of PROTAC that induces 50% degradation of the target protein.
Maximum Degradation (Dₘₐₓ) Western Blot or In-Cell WesternThe maximal percentage of target protein degradation achieved.
Cytotoxicity (IC₅₀) Cell Viability Assay (e.g., MTT)Concentration of PROTAC that inhibits cell growth by 50%.
Ternary Complex Formation Biophysical methods (e.g., SPR, ITC)Measurement of binding affinities between the PROTAC, POI, and E3 ligase.

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody in a controlled and site-specific manner.

Signaling Pathway: ADC-Mediated Cell Killing

ADCs exert their therapeutic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, and the cytotoxic payload is released inside the cell, leading to cell death. For ADCs targeting the HER2 receptor, this can interfere with downstream signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial for cell proliferation and survival.

ADC_Signaling_Pathway cluster_1 Mechanism of Action ADC ADC (TCO-Linker) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) HER2_Receptor->Internalization Signaling_Block Blockage of PI3K/MAPK Pathways HER2_Receptor->Signaling_Block Inhibition Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload Cell_Death Apoptosis Cytotoxic_Payload->Cell_Death

ADC Mechanism and Signaling Impact.
Experimental Workflow: ADC Synthesis

The synthesis of an ADC using this compound also follows a two-step process. First, the antibody is modified with the linker via the reaction of the PNB ester with lysine residues. The TCO-modified antibody is then conjugated to a tetrazine-functionalized cytotoxic payload.

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow Start Start Antibody Antibody-NH₂ Start->Antibody TCO_PNB This compound Start->TCO_PNB Step1 Step 1: Antibody Modification Step1_Product Antibody-TCO Step1->Step1_Product Antibody->Step1 TCO_PNB->Step1 Purification1 Purification (SEC) Step1_Product->Purification1 Step2 Step 2: iEDDA Conjugation Purification1->Step2 Step2_Product Final ADC Step2->Step2_Product Payload_Tetrazine Payload-Tetrazine Payload_Tetrazine->Step2 Purification2 Purification (SEC) Step2_Product->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization End End Characterization->End

ADC Synthesis Workflow.
Detailed Experimental Protocol: ADC Synthesis

This protocol provides a general guideline for the synthesis of an ADC. The optimal conditions may vary depending on the specific antibody and payload.

Step 1: Antibody Modification with this compound

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

    • This compound

    • Anhydrous DMSO

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be less than 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Purify the TCO-modified antibody by passing it through a desalting column to remove excess, unreacted linker.

Step 2: Conjugation of Payload-Tetrazine to Antibody-TCO

  • Materials:

    • TCO-modified antibody

    • Tetrazine-functionalized cytotoxic payload

    • PBS buffer, pH 7.4

  • Procedure:

    • Prepare a stock solution of the tetrazine-payload in a suitable solvent (e.g., DMSO).

    • Add a 1.5 to 3.0 molar excess of the tetrazine-payload stock solution to the TCO-modified antibody solution.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the ADC from unreacted payload and solvent using size-exclusion chromatography (SEC) with PBS as the mobile phase.

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Quantitative Data: ADC Characterization and In Vitro Evaluation
ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyAverage number of drug molecules conjugated per antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)High purity with minimal aggregation.
Antigen Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to the unconjugated antibody.
In Vitro Cytotoxicity (IC₅₀) Cell-based viability assays (e.g., MTT) on antigen-positive and antigen-negative cell lines.The ADC should show potent and specific killing of antigen-positive cells.
Linker Stability Incubation in plasma followed by LC-MS analysis.The linker should be stable in plasma with minimal premature drug release.
Internalization Fluorescence microscopy or flow cytometry with a fluorescently labeled ADC.Confirmation of ADC internalization into target cells.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates for drug discovery. Its bifunctional nature allows for a modular and efficient approach to the synthesis of PROTACs and ADCs. The bioorthogonal TCO-tetrazine ligation provides high specificity and rapid reaction kinetics, making it ideal for applications in complex biological systems. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers to leverage the full potential of this compound in their drug development endeavors.

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2E)-TCO-PNB ester, a bifunctional linker, in advanced protein modification techniques. These methods are pivotal for applications in drug development, diagnostics, and fundamental research, enabling the precise and stable conjugation of proteins with a variety of molecules.

Introduction

(2E)-TCO-PNB (trans-cyclooctene-p-nitrophenyl) ester is a powerful tool in bioconjugation, employing a two-step "tag-and-modify" strategy for the site-specific labeling of proteins. This approach leverages the reactivity of the p-nitrophenyl (PNB) ester group towards primary amines, such as the ε-amine of lysine residues, followed by a highly efficient and bioorthogonal "click chemistry" reaction of the trans-cyclooctene (TCO) group.

The PNB ester provides a mechanism for the initial "tagging" of the protein by forming a stable amide bond with accessible lysine residues. Subsequently, the "modification" step involves the inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction between the TCO group and a tetrazine-functionalized molecule of interest. This "click" reaction is exceptionally fast, selective, and occurs under mild, physiological conditions without the need for a copper catalyst, making it ideal for working with sensitive biological samples.[1]

Key Advantages of the this compound System:

  • Bioorthogonality: The TCO-tetrazine reaction is highly selective and does not interfere with native biological functional groups, ensuring minimal off-target reactions.

  • High Efficiency: The iEDDA reaction boasts rapid kinetics, with labeling efficiencies often exceeding 99%, allowing for effective conjugation even at low concentrations.[1]

  • Stability: The resulting amide and dihydropyridazine linkages are highly stable under physiological conditions.

  • Versatility: This system allows for the conjugation of a wide array of molecules, including fluorophores, small molecule drugs, peptides, and nucleic acids, to proteins of interest.

Applications

The unique properties of this compound make it a valuable reagent in several cutting-edge research and development areas:

  • Targeted Drug Delivery: Development of antibody-drug conjugates (ADCs) or other protein-based therapeutics where a cytotoxic drug is precisely attached to a targeting protein.[2]

  • PROTAC Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for subsequent degradation.[3][4]

  • Fluorescent Labeling and Imaging: Attachment of fluorescent dyes to proteins for in vitro and in vivo imaging applications, such as tracking protein localization and trafficking.

  • Probe Development: Creation of sophisticated biochemical probes to study protein-protein interactions, enzyme activity, and post-translational modifications.

Quantitative Data Summary

Table 1: TCO-Tetrazine Reaction Kinetics and Efficiency

ParameterValueReactantsConditions
Second-Order Rate Constant (k) Up to 10⁶ M⁻¹s⁻¹TCO and TetrazineAqueous buffer, physiological pH
Labeling Efficiency > 99%TCO-modified protein and Tetrazine-labeled moleculeOptimized concentrations and incubation times
Reaction Time 30 - 120 minutesMicromolar concentrationsRoom temperature or 37°C
Stability of Conjugate HighDihydropyridazine bondStable in aqueous buffers for extended periods

Table 2: Comparison of Amine-Reactive Labeling Reagents

Reagent ClassReactive GroupBond FormedpH RangeStability of BondKey AdvantagesKey Disadvantages
PNB Esters (e.g., this compound) p-Nitrophenyl esterAmide7.0 - 9.0HighGood reactivity with primary amines.Susceptible to hydrolysis at high pH.
NHS Esters N-hydroxysuccinimide esterAmide7.0 - 9.0HighMost common amine-reactive chemistry, well-established protocols.Hydrolytically unstable, especially at higher pH.
Isothiocyanates IsothiocyanateThiourea9.0 - 10.0ModerateReacts with primary amines.Can be less stable than amide bonds over time.
Sulfonyl Chlorides Sulfonyl chlorideSulfonamide9.0 - 10.5Very HighForms very stable bonds.Highly reactive and can lead to non-specific labeling.

Experimental Protocols

The following protocols provide a general framework for the two-step modification of a protein using this compound and a subsequent tetrazine click reaction. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Modification with this compound

This protocol details the initial "tagging" of a protein with the TCO moiety.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of TCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer (e.g., PBS).

    • The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or -80°C for long-term storage. Note that the TCO group has a finite half-life and is not recommended for very long-term storage.

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol describes the "modification" step, where the TCO-labeled protein is conjugated to a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., Tetrazine-fluorophore, Tetrazine-drug)

  • Reaction buffer (e.g., PBS, pH 6.0-7.5)

  • Solvent for tetrazine-molecule (e.g., DMSO, water)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent to prepare a stock solution (e.g., 10 mM in DMSO).

  • Click Reaction:

    • Add a 1.5-3 fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.

    • The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Incubation:

    • Incubate the reaction mixture for 30-120 minutes at room temperature or 37°C. Reaction times may vary depending on the specific TCO and tetrazine derivatives used.

  • Purification of the Conjugate (Optional):

    • If necessary, the final protein conjugate can be purified from excess tetrazine-reagent using size-exclusion chromatography or dialysis.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

experimental_workflow cluster_step1 Step 1: Protein Tagging cluster_step2 Step 2: Protein Modification (Click Chemistry) Protein Protein (with Lysine residues) Reaction1 Amine Reaction (pH 7.2-7.5) Protein->Reaction1 TCO_PNB (2E)-TCO-PNB ester TCO_PNB->Reaction1 TCO_Protein TCO-tagged Protein Reaction1->TCO_Protein Reaction2 iEDDA Click Reaction TCO_Protein->Reaction2 Tetrazine_Molecule Tetrazine-functionalized Molecule (e.g., Drug, Dye) Tetrazine_Molecule->Reaction2 Final_Conjugate Final Protein Conjugate Reaction2->Final_Conjugate

Caption: Experimental workflow for two-step protein modification.

protac_pathway PROTAC PROTAC (TCO-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI results in Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

targeted_delivery_workflow cluster_systemic Systemic Circulation cluster_target_site Target Site (e.g., Tumor) TCO_Prodrug TCO-Prodrug (Inactive) Click_Reaction In situ Click Reaction (iEDDA) TCO_Prodrug->Click_Reaction accumulates at target Targeting_Molecule Tetrazine-Targeting Moiety (e.g., Antibody, Peptide) Targeting_Molecule->Click_Reaction binds to target cells Active_Drug Active Drug Release Click_Reaction->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: Targeted drug delivery and activation workflow.

References

Application Notes and Protocols for Incorporating (2E)-TCO-PNB Ester into PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker, allows for a high degree of chemical versatility. This document provides detailed application notes and protocols for the incorporation of the bioorthogonal handle, (2E)-TCO-PNB ester, into PROTAC design.

The use of this compound introduces a trans-cyclooctene (TCO) moiety, which can undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized counterpart.[1] This "click chemistry" approach offers several advantages in PROTAC development, including late-stage functionalization, the potential for in situ PROTAC assembly (CLIPTACs), and the development of activatable prodrugs (crPROTACs).[2] The p-nitrophenyl (PNB) ester group of this compound provides a reactive handle for conjugation to amine-containing molecules, such as ligands for POIs or E3 ligases.[3][4]

These notes will guide researchers through the synthesis, purification, characterization, and biological evaluation of PROTACs functionalized with this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[5]
Molecular Weight 291.30 g/mol
CAS Number 1438415-89-4
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Store at -20°C, desiccated
Table 2: Representative Degradation Data for a TCO-Containing PROTAC Targeting Bruton's Tyrosine Kinase (BTK)

The following data is a representative example based on published results for potent BTK degraders.

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)
BTK-TCO-PROTAC Ramos (Burkitt's lymphoma)5.2>95
JeKo-1 (Mantle cell lymphoma)8.1>90
Ibrutinib (Inhibitor Control) RamosN/A (Inhibitor)N/A
Negative Control PROTAC Ramos>10,000<10

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.

Table 3: Representative Ternary Complex Formation Data

This table illustrates typical biophysical data for PROTAC-induced ternary complex formation, which can be obtained using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

InteractionK_D (nM)Cooperativity (α)
BTK-TCO-PROTAC + BTK 25N/A
BTK-TCO-PROTAC + Cereblon (E3 Ligase) 150N/A
BTK + BTK-TCO-PROTAC + Cereblon 1510

K_D: Dissociation constant. A higher cooperativity factor (α > 1) indicates that the binding of one protein enhances the binding of the other.

Experimental Protocols

Protocol 1: Synthesis of a TCO-Functionalized Ligand

This protocol describes the reaction of this compound with an amine-containing ligand (e.g., a POI binder with a primary amine).

Materials:

  • Amine-containing ligand of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution: Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base: Add DIPEA (2-3 equivalents) to the solution to act as a base.

  • Addition of TCO-PNB Ester: Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the TCO-functionalized ligand.

  • Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR spectroscopy.

G Amine_Ligand Amine-Containing Ligand Reaction Reaction Mixture Amine_Ligand->Reaction TCO_PNB This compound TCO_PNB->Reaction DIPEA DIPEA (Base) DIPEA->Reaction Solvent Anhydrous DMF/DMSO Solvent->Reaction Purification HPLC Purification Reaction->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Final_Product TCO-Functionalized Ligand Characterization->Final_Product

Synthesis of a TCO-functionalized ligand.

Protocol 2: Final PROTAC Assembly via iEDDA Click Chemistry

This protocol outlines the final step of PROTAC synthesis, where the TCO-functionalized ligand is reacted with a tetrazine-functionalized partner.

Materials:

  • TCO-functionalized ligand (from Protocol 1)

  • Tetrazine-functionalized E3 ligase ligand

  • Anhydrous DMSO or a mixture of DMSO/water

  • HPLC system for purification

  • LC-MS for characterization

Procedure:

  • Dissolution: Dissolve the TCO-functionalized ligand (1 equivalent) in the chosen solvent.

  • Addition of Tetrazine Partner: Add the tetrazine-functionalized E3 ligase ligand (1-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-2 hours. Monitor the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR spectroscopy.

G TCO_Ligand TCO-Functionalized Ligand Reaction iEDDA Reaction TCO_Ligand->Reaction Tetrazine_Ligand Tetrazine-Functionalized E3 Ligase Ligand Tetrazine_Ligand->Reaction Solvent Anhydrous DMSO Solvent->Reaction Purification HPLC Purification Reaction->Purification Characterization LC-MS & NMR Analysis Purification->Characterization PROTAC Final PROTAC Characterization->PROTAC

Final PROTAC assembly via iEDDA reaction.

Protocol 3: Western Blotting for Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours). Include a condition where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Detection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC/ Vehicle/Controls Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant Quantify Protein (BCA) Cell_Lysis->Protein_Quant Sample_Prep Prepare Samples for SDS-PAGE Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (POI & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis Data_Interpretation Determine DC₅₀ & Dₘₐₓ Analysis->Data_Interpretation

Western blot workflow for protein degradation.

Protocol 4: Ternary Complex Formation Assay (Illustrative Example using SPR)

This protocol provides a general workflow for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified protein of interest (POI)

  • Purified E3 ligase complex

  • Synthesized PROTAC

  • SPR running buffer

Procedure:

  • Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (K_D).

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to check for any direct interaction.

  • Ternary Complex Formation:

    • Inject a constant concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the immobilized protein.

    • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (k_on, k_off) and affinity (K_D) of the ternary complex formation. Calculate the cooperativity factor (α).

Protocol 5: Cellular Ubiquitination Assay

This protocol describes how to determine if the PROTAC induces ubiquitination of the target protein in cells.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, vehicle, and a combination of PROTAC and a proteasome inhibitor for a shorter duration (e.g., 2-6 hours). The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the POI to capture the target protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated POI. A smear or ladder of high molecular weight bands indicates ubiquitination.

Signaling Pathway Visualization

The following diagrams illustrate the mechanism of action of PROTACs targeting two clinically relevant pathways: Androgen Receptor (AR) and Bruton's Tyrosine Kinase (BTK).

G cluster_AR Androgen Receptor (AR) Degradation AR Androgen Receptor (AR) Ternary_Complex_AR AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex_AR AR_PROTAC AR-TCO-PROTAC AR_PROTAC->Ternary_Complex_AR E3_Ligase_AR E3 Ligase (e.g., VHL) E3_Ligase_AR->Ternary_Complex_AR Ubiquitination_AR AR Polyubiquitination Ternary_Complex_AR->Ubiquitination_AR Ubiquitin Transfer Proteasome_AR Proteasome Ubiquitination_AR->Proteasome_AR Degradation_AR AR Degradation Proteasome_AR->Degradation_AR

Androgen Receptor degradation pathway.

G cluster_BTK Bruton's Tyrosine Kinase (BTK) Degradation BTK Bruton's Tyrosine Kinase (BTK) Ternary_Complex_BTK BTK-PROTAC-E3 Ternary Complex BTK->Ternary_Complex_BTK BTK_PROTAC BTK-TCO-PROTAC BTK_PROTAC->Ternary_Complex_BTK E3_Ligase_BTK E3 Ligase (e.g., Cereblon) E3_Ligase_BTK->Ternary_Complex_BTK Ubiquitination_BTK BTK Polyubiquitination Ternary_Complex_BTK->Ubiquitination_BTK Ubiquitin Transfer Proteasome_BTK Proteasome Ubiquitination_BTK->Proteasome_BTK Degradation_BTK BTK Degradation Proteasome_BTK->Degradation_BTK Downstream_Signaling Inhibition of Downstream Signaling (e.g., NF-κB pathway) Degradation_BTK->Downstream_Signaling

Bruton's Tyrosine Kinase degradation pathway.

References

Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a premier bioorthogonal reaction rooted in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition mechanism.[1] This reaction is distinguished by its exceptionally rapid kinetics, high degree of specificity, and profound biocompatibility, establishing it as a critical tool for conjugating biomolecules within intricate biological settings.[1][2] The ligation proceeds swiftly under physiological conditions without the need for catalysts, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct.[3][4] These characteristics make it exceptionally well-suited for a range of applications in drug development, including the construction of antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.

The reaction's kinetics are influenced by the electronic properties of the reactants; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction rate. With second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, the TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.

Quantitative Data on Reaction Kinetics

The efficiency of the TCO-tetrazine ligation is dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from various sources.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference(s)
trans-Cyclooctene (TCO)Diphenyl-s-tetrazine19.1 (± 1)Methanol
trans-Cyclooctene (TCO)Dipyridal tetrazine2,000 (± 400)9:1 Methanol/Water
Dioxolane-fused TCO (d-TCO)Diphenyl-s-tetrazine520 (± 3)Methanol
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 (± 15,000)Water
5-hydroxy-trans-cyclooctene (axial)Dipyridyl-tetrazine57.70Aqueous
General RangeGeneralup to 1 x 10⁶Aqueous

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the TCO-tetrazine ligation mechanism and a typical experimental workflow for protein-protein conjugation.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Protein_Conjugation_Workflow start Start proteinA Protein A Solution (e.g., in PBS) start->proteinA proteinB Protein B Solution (e.g., in PBS) start->proteinB add_tco Add TCO-NHS Ester proteinA->add_tco add_tz Add Tetrazine-NHS Ester proteinB->add_tz incubateA Incubate (e.g., 60 min at RT) add_tco->incubateA incubateB Incubate (e.g., 60 min at RT) add_tz->incubateB desaltA Purify via Spin Desalting incubateA->desaltA desaltB Purify via Spin Desalting incubateB->desaltB tco_protein TCO-Protein A desaltA->tco_protein tz_protein Tetrazine-Protein B desaltB->tz_protein mix Mix TCO-Protein A and Tetrazine-Protein B (1:1 ratio) tco_protein->mix tz_protein->mix incubate_final Incubate for Ligation (e.g., 1 hour at RT) mix->incubate_final purify_final Purify Conjugate (e.g., SEC) incubate_final->purify_final final_product Purified Protein-Protein Conjugate purify_final->final_product

Experimental workflow for protein-protein conjugation.

Experimental Protocols

Protocol 1: Protein-Protein Conjugation

This protocol details the steps to conjugate two different proteins using TCO- and tetrazine-NHS esters.

Materials:

  • Protein A and Protein B

  • TCO-PEGx-NHS Ester (dissolved in anhydrous DMSO or DMF)

  • methyl-tetrazine-PEGx-NHS Ester (dissolved in anhydrous DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Base: 1 M NaHCO₃

  • Spin desalting columns

  • Size-Exclusion Chromatography (SEC) system for final purification

Procedure:

Part 1: Preparation of TCO-Functionalized Protein A

  • Protein Preparation: Dissolve Protein A in PBS buffer. If the storage buffer contains primary amines like Tris or glycine, exchange it for PBS using a spin desalting column.

  • Reaction Setup: For 100 µg of Protein A in solution, add 5 µL of 1 M NaHCO₃.

  • TCO Labeling: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle rotation.

  • Purification: Remove the unreacted TCO-NHS ester by passing the solution through a spin desalting column equilibrated with PBS. The resulting TCO-labeled protein is ready for ligation.

Part 2: Preparation of Tetrazine-Functionalized Protein B

  • Protein Preparation: Prepare Protein B in PBS buffer as described for Protein A.

  • Reaction Setup: For 100 µg of Protein B in solution, add 5 µL of 1 M NaHCO₃.

  • Tetrazine Labeling: Add a 10-20 fold molar excess of the methyl-tetrazine-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the mixture for 60 minutes at room temperature.

  • Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove excess tetrazine reagent.

Part 3: TCO-Tetrazine Ligation

  • Conjugation: Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein may be beneficial.

  • Incubation: Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation. Depending on reactant concentrations, incubation can range from 30 minutes to 2 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance peak between 510 and 550 nm.

  • Final Purification: Purify the final protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the purified conjugate at 4°C.

Troubleshooting Common Issues

Even with a robust reaction like the TCO-tetrazine ligation, issues such as slow or incomplete reactions can arise. The following diagram provides a logical workflow for troubleshooting these problems.

Troubleshooting_Workflow start Issue: Slow or Incomplete Reaction q1 Are reactant concentrations accurately quantified? start->q1 sol1 Re-quantify TCO and Tetrazine stock solutions using UV-Vis spectroscopy. q1->sol1 No q2 Is the stoichiometry optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Empirically test molar ratios. Try a 1.5 to 2-fold excess of one reactant. q2->sol2 No q3 Is steric hindrance a possibility? q2->q3 Yes a2_yes Yes a2_no No sol3 Re-synthesize reactants with longer, flexible linkers (e.g., PEG spacers). q3->sol3 Yes q4 Have reactants degraded? q3->q4 No a3_yes Yes a3_no No sol4 Use freshly prepared solutions. Store reagents desiccated and protected from light. q4->sol4 Yes end Reaction Optimized q4->end No a4_yes Yes a4_no No

References

Application Notes and Protocols for Surface Functionalization Using TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCO-PNB ester in surface functionalization. TCO-PNB ester is a bifunctional linker that enables a two-step covalent modification of surfaces. The p-nitrophenyl (PNB) ester group reacts with primary amines on a surface to form a stable carbamate bond. The trans-cyclooctene (TCO) group is then available for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-modified molecule of interest. This system offers a powerful method for the controlled immobilization of biomolecules, nanoparticles, and small molecules onto a variety of substrates.

Principle of TCO-PNB Ester Surface Functionalization

The surface functionalization strategy using TCO-PNB ester is a two-step process:

  • Surface Activation: An amine-functionalized surface is reacted with TCO-PNB ester. The PNB ester is an amine-reactive group that forms a stable carbamate linkage with primary amines on the surface. This step introduces the TCO moiety onto the surface.

  • Bioorthogonal Ligation: The TCO-functionalized surface is then reacted with a molecule of interest that has been modified with a tetrazine group. The TCO and tetrazine groups undergo a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, forming a stable covalent bond.[1][2] This "click chemistry" step proceeds under mild, biocompatible conditions without the need for a catalyst.[2]

This two-step approach allows for the modular and specific attachment of a wide range of molecules to surfaces.

Data Presentation

The following tables summarize key quantitative data related to the performance of amine-reactive surface functionalization and TCO-tetrazine ligation. The data is compiled from literature sources using similar chemistries and should be considered as a general reference for expected outcomes.

Table 1: Physicochemical Properties of TCO-PNB Ester

PropertyValue
Molecular Weight 291.3 g/mol
Purity Typically >95%
Storage Store at -20°C, desiccated and protected from light.[3]
Solubility Soluble in anhydrous organic solvents such as DMF and DMSO.[3]

Table 2: Representative Surface Characterization Data After Functionalization

SurfaceModification StepWater Contact Angle (°)N(1s) XPS Peak (eV)C(1s) XPS Peak (eV)
Amine-silanized Glass Before Functionalization40-50~400 (N-H)~285 (C-C, C-H)
After TCO-PNB Ester60-70~400 (N-H), ~406 (NO2)~286 (C-N), ~289 (C=O)
After Tetrazine-MoleculeVariable (depends on molecule)~400 (N-H), ~406 (NO2), ~404 (N=N)~286 (C-N), ~289 (C=O), Peaks from molecule

Note: These are expected values and will vary depending on the specific substrate, molecule, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the functionalization of an amine-terminated surface with TCO-PNB ester and subsequent ligation with a tetrazine-modified molecule. It is crucial to note that these are general guidelines, and optimization of reaction conditions (e.g., concentration, reaction time, temperature, and buffer) is recommended for each specific application.

Protocol 1: Functionalization of an Amine-Terminated Surface with TCO-PNB Ester

This protocol describes the covalent attachment of TCO-PNB ester to a surface presenting primary amine groups (e.g., amine-silanized glass slides, aminated polymer surfaces).

Materials:

  • Amine-functionalized substrate

  • TCO-PNB ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or borate buffer, pH 8.5. Crucially, the buffer must not contain primary amines (e.g., Tris).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Washing buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Preparation: Ensure the amine-functionalized substrate is clean and dry. If necessary, clean the surface by sonicating in ethanol and DI water, followed by drying under a stream of nitrogen.

  • TCO-PNB Ester Solution Preparation: Immediately before use, prepare a stock solution of TCO-PNB ester in anhydrous DMF or DMSO. A typical stock concentration is 10 mM.

  • Reaction Setup: Place the amine-functionalized substrate in a suitable reaction vessel.

  • Activation Reaction: Dilute the TCO-PNB ester stock solution in the reaction buffer to the desired final concentration (e.g., 0.1-1 mM). Immediately add the solution to the substrate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate from the reaction solution and wash it three times with the reaction buffer to remove unreacted TCO-PNB ester.

  • Quenching: Immerse the substrate in the quenching buffer for 30 minutes at room temperature to deactivate any remaining reactive ester groups.

  • Final Washing: Wash the substrate three times with PBST, followed by a final rinse with DI water.

  • Drying and Storage: Dry the TCO-functionalized substrate under a stream of nitrogen gas. Store the modified substrate in a desiccator at 4°C until use.

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Molecule

This protocol describes the "click" reaction between the TCO-functionalized surface and a tetrazine-modified molecule of interest.

Materials:

  • TCO-functionalized substrate (from Protocol 1)

  • Tetrazine-modified molecule of interest

  • Reaction buffer: PBS, pH 7.4

  • Washing buffer: PBST

  • DI water

  • Nitrogen gas stream

Procedure:

  • Tetrazine-Molecule Solution Preparation: Prepare a solution of the tetrazine-modified molecule in the reaction buffer at the desired concentration (e.g., 10-100 µM).

  • Ligation Reaction: Immerse the TCO-functionalized substrate in the solution of the tetrazine-modified molecule.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle agitation. The reaction is typically fast, but longer incubation times can be used if necessary.

  • Washing: Remove the substrate from the ligation solution and wash it three times with PBST to remove any unbound tetrazine-modified molecules.

  • Final Rinse: Rinse the substrate with DI water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen gas. The surface is now ready for downstream applications.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the TCO-PNB ester surface functionalization process.

experimental_workflow cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Bioorthogonal Ligation Amine-Functionalized Surface Amine-Functionalized Surface Reaction Reaction Amine-Functionalized Surface->Reaction TCO-PNB Ester Solution TCO-PNB Ester Solution TCO-PNB Ester Solution->Reaction Washing & Quenching Washing & Quenching Reaction->Washing & Quenching TCO-Functionalized Surface TCO-Functionalized Surface Washing & Quenching->TCO-Functionalized Surface Click Reaction Click Reaction TCO-Functionalized Surface->Click Reaction Tetrazine-Molecule Solution Tetrazine-Molecule Solution Tetrazine-Molecule Solution->Click Reaction Final Washing Final Washing Click Reaction->Final Washing Functionalized Surface Functionalized Surface Final Washing->Functionalized Surface

Caption: Experimental workflow for two-step surface functionalization.

signaling_pathway Amine Surface Amine Surface TCO-Surface TCO-Surface Amine Surface->TCO-Surface Carbamate Bond Formation TCO-PNB Ester TCO-PNB Ester TCO-PNB Ester->TCO-Surface Final Product Final Product TCO-Surface->Final Product Diels-Alder Cycloaddition Tetrazine-Molecule Tetrazine-Molecule Tetrazine-Molecule->Final Product

Caption: Reaction pathway for TCO-PNB ester surface functionalization.

References

TCO-PNB Ester: Application Notes and Protocols for Targeted Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies, such as antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. A key technology in this field is bioorthogonal chemistry, which allows for specific chemical reactions to occur in complex biological environments without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is the fastest known bioorthogonal reaction, making it an ideal tool for in vivo applications.[1]

TCO-PNB ester ((trans-Cyclooct-2-en-1-yl) (4-nitrophenyl) carbonate) is a heterobifunctional linker that plays a crucial role in the construction of targeted therapies. It features two key reactive groups:

  • TCO (trans-cyclooctene): This strained alkene reacts with exceptional speed and specificity with a tetrazine partner, forming a stable covalent bond. This "click chemistry" reaction is central to the targeted delivery of therapeutic payloads.

  • PNB (p-nitrophenyl) ester: This is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the lysine residues on antibodies, to form a stable amide bond.

This document provides detailed application notes and protocols for the use of TCO-PNB ester in the development of targeted therapies, with a focus on antibody-drug conjugation and pre-targeting strategies.

Key Applications

The unique properties of TCO-PNB ester make it a versatile tool for several applications in targeted therapy development:

  • Antibody-Drug Conjugate (ADC) Development: TCO-PNB ester can be used to attach a TCO group to a monoclonal antibody (mAb). The TCO-modified mAb can then be reacted with a tetrazine-functionalized cytotoxic drug to form an ADC.

  • Pre-targeting Strategies: In this two-step approach, a TCO-modified antibody is first administered to allow it to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-linked therapeutic agent (e.g., a radionuclide or a small molecule drug) is administered. The fast in vivo click reaction between the TCO-antibody and the tetrazine-payload ensures targeted delivery of the therapeutic agent while minimizing systemic exposure.[2][3][4]

  • Development of Imaging Agents: By conjugating a TCO-modified targeting moiety with a tetrazine-linked imaging agent (e.g., a fluorescent dye or a PET imaging agent), TCO-PNB ester can be used to create highly specific probes for molecular imaging.

Data Presentation

Table 1: In Vivo Biodistribution of a Pre-targeted Radioimmunotherapy Agent

This table summarizes the biodistribution of a 177Lu-labeled tetrazine in a preclinical pancreatic cancer model pre-targeted with a TCO-modified antibody (5B1-TCO). The data highlights the high tumor uptake and clearance from non-target tissues.[2]

Tissue% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 72h% Injected Dose per Gram (%ID/g) at 120h
Tumor4.6 ± 0.812.0 ± 5.316.8 ± 3.9
Blood1.5 ± 0.30.1 ± 0.00.0 ± 0.0
Liver1.0 ± 0.20.4 ± 0.10.3 ± 0.1
Kidneys0.8 ± 0.20.3 ± 0.10.2 ± 0.0
Spleen0.5 ± 0.10.2 ± 0.10.2 ± 0.1
Lungs0.7 ± 0.10.2 ± 0.00.1 ± 0.0
Table 2: Reaction Conditions for Antibody Modification with TCO-NHS Esters

This table provides a general overview of typical reaction conditions for labeling antibodies with TCO-NHS esters, the class of compounds to which TCO-PNB ester belongs. The optimal conditions may vary depending on the specific antibody and linker used.

ParameterRecommended RangeNotes
Antibody Concentration 2 - 5 mg/mLHigher concentrations can lead to aggregation.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.5 or Sodium Bicarbonate buffer, pH 8.5Amine-free buffers are essential to prevent reaction with the buffer components.
Molar Excess of TCO-Ester 5 to 20-foldA higher excess can increase the degree of labeling (DOL), but may also lead to antibody precipitation or loss of activity.
Reaction Temperature Room Temperature or 4°C4°C can be used for sensitive antibodies.
Reaction Time 1 - 2 hoursLonger incubation times may not significantly increase the DOL.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to quench unreacted ester.

Experimental Protocols

Protocol 1: Modification of a Monoclonal Antibody with TCO-PNB Ester

This protocol describes the general procedure for conjugating TCO-PNB ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PNB ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • TCO-PNB Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PNB ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the TCO-PNB ester stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the TCO-PNB ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted TCO-PNB ester.

  • Purification of the TCO-modified Antibody:

    • Remove the unreacted TCO-PNB ester and quenching reagent by size-exclusion chromatography using a desalting column.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL), which is the average number of TCO molecules per antibody. This can be achieved using various methods, including MALDI-TOF mass spectrometry or by reacting the TCO-mAb with a tetrazine-fluorophore and measuring the absorbance of the fluorophore.

Protocol 2: Pre-targeting In Vivo Tumor Imaging

This protocol provides a general workflow for a pre-targeting imaging experiment in a tumor-bearing mouse model.

Materials:

  • TCO-modified monoclonal antibody (TCO-mAb) specific for a tumor antigen

  • Tetrazine-functionalized imaging probe (e.g., 177Lu-DOTA-PEG7-Tz)

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • Imaging modality (e.g., SPECT/CT or PET/CT scanner)

Procedure:

  • Administration of TCO-mAb:

    • Administer the TCO-mAb to the tumor-bearing mice via intravenous injection (e.g., tail vein). The typical dose may range from 100-200 µg per mouse.

  • Accumulation and Clearance Period:

    • Allow the TCO-mAb to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This period is typically 24 to 72 hours.

  • Administration of Tetrazine-Imaging Probe:

    • After the clearance period, administer the tetrazine-functionalized imaging probe intravenously. A molar excess of the tetrazine probe relative to the estimated amount of TCO-mAb at the tumor is often used.

  • Imaging:

    • At various time points after the administration of the imaging probe (e.g., 1, 4, 24, 48, and 72 hours), perform imaging using the appropriate modality (e.g., SPECT/CT for 177Lu).

  • Biodistribution Analysis (Optional):

    • After the final imaging time point, euthanize the animals and collect tumors and major organs.

    • Measure the radioactivity in each tissue using a gamma counter to determine the % injected dose per gram (%ID/g).

Mandatory Visualization

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Conjugation (Click Chemistry) mAb Monoclonal Antibody (mAb) TCO_mAb TCO-modified mAb mAb->TCO_mAb Amine Reaction TCO_PNB TCO-PNB Ester TCO_PNB->TCO_mAb Purification1 Purification (Size-Exclusion Chromatography) TCO_mAb->Purification1 Tz_Drug Tetrazine-Drug Conjugate ADC Antibody-Drug Conjugate (ADC) Tz_Drug->ADC Purification2 Purification (e.g., SEC, HIC) ADC->Purification2 Purification1->ADC iEDDA Reaction Characterization Characterization (e.g., DAR, Purity) Purification2->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Pretargeting_Workflow TCO_mAb 1. Administer TCO-modified Antibody Circulation 2. Antibody Accumulation at Target & Clearance from Blood (24-72h) TCO_mAb->Circulation Tz_Payload 3. Administer Tetrazine-Payload (e.g., Radionuclide, Drug) Circulation->Tz_Payload Click_Reaction 4. In Vivo Click Reaction at Target Site Tz_Payload->Click_Reaction Clearance Rapid Clearance of Unbound Tetrazine-Payload Tz_Payload->Clearance Therapy_Imaging 5. Targeted Therapy or Imaging Click_Reaction->Therapy_Imaging

Caption: Pre-targeting strategy workflow for targeted therapy.

References

Application Note: Amine Modification Protocol Using (2E)-TCO-PNB Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The modification of primary amines, such as the ε-amino groups of lysine residues on proteins, is a cornerstone of bioconjugation. The (2E)-TCO-PNB ester ((2E)-trans-Cyclooctenol-p-nitrophenyl carbonate) is an amine-reactive compound designed for a two-step bioconjugation strategy.[1][2] Initially, the p-nitrophenyl (PNB) ester group reacts with primary amines on a target molecule (e.g., protein, antibody, or amine-modified oligonucleotide) to form a stable carbamate bond. This process functionalizes the target with a trans-cyclooctene (TCO) moiety.[3]

The incorporated TCO group is a highly reactive dienophile primed for the second step: a bioorthogonal and catalyst-free inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[1][4] This "click chemistry" reaction is exceptionally fast and highly selective, allowing for efficient conjugation even in complex biological mixtures. This two-step approach is widely used in the development of antibody-drug conjugates (ADCs), PROTACs, fluorescently labeled proteins for imaging, and surface modification.

Key Advantages of the TCO-Tetrazine Ligation Strategy:

  • Bioorthogonal: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups found in biological systems.

  • Catalyst-Free: The reaction proceeds rapidly under physiological conditions (temperature, pH, and aqueous environments) without the need for potentially cytotoxic copper catalysts.

  • Exceptional Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, enabling quantitative labeling at low concentrations.

  • High Stability: The resulting covalent bond formed between the TCO and tetrazine is highly stable.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful modification of amine-containing molecules with TCO-esters and subsequent TCO-tetrazine ligation.

Table 1: Recommended Reaction Conditions for Amine Modification

Parameter Recommended Value Notes
Molar Excess of TCO-Ester 10- to 30-fold molar excess The optimal ratio should be determined empirically for each specific protein.
Protein Concentration 1 - 5 mg/mL Higher protein concentrations can improve labeling efficiency.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate) Buffers like Tris or glycine must be avoided as they contain primary amines that compete with the labeling reaction.
Reaction pH 8.0 - 9.0 A slightly basic pH ensures that lysine residues are deprotonated and thus more nucleophilic.
Reaction Temperature Room Temperature (20-25°C)
Incubation Time 1 - 2 hours Reaction progress can be monitored, but 1 hour is a common starting point.

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction by consuming excess TCO-PNB ester. |

Table 2: Parameters for TCO-Tetrazine Click Reaction

Parameter Recommended Value Notes
Molar Ratio 1.05 to 1.5-fold molar excess of tetrazine reagent A slight excess of the tetrazine-labeled molecule relative to the TCO-labeled protein is recommended.
Reaction Buffer PBS, pH 6.0 - 9.0 The reaction is robust across a wide pH range.
Reaction Temperature Room Temperature or 37°C

| Incubation Time | 30 minutes - 2 hours | The reaction is often complete within 60 minutes. Progress can be monitored by the disappearance of the tetrazine's pink color. |

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol details the functionalization of a protein with a TCO moiety by reacting its primary amines with this compound.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or similar amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or dialysis cassettes for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare TCO-PNB Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: While gently vortexing the protein solution, add a 20-fold molar excess of the 10 mM TCO-PNB ester solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-PNB ester and quenching reagent by purifying the TCO-labeled protein using a desalting spin column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Storage: The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for short-term use or at -80°C for long-term storage. Note that the TCO group has a limited half-life and is not recommended for very long-term storage.

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is typically recommended to ensure complete consumption of the TCO-labeled protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or dialysis.

  • Final Product: The final protein conjugate is ready for downstream applications. Store appropriately at 4°C or frozen.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) TCO_PNB This compound Conjugate Protein-NH-C(O)O-TCO (Stable Carbamate Bond) Protein->Conjugate + TCO_PNB->Conjugate LeavingGroup p-Nitrophenol (Leaving Group) TCO_PNB->LeavingGroup releases

Caption: Amine modification reaction mechanism.

Workflow start Start: Protein in Amine Buffer buffer_exchange 1. Buffer Exchange (into Amine-Free Buffer, pH 8.3) start->buffer_exchange add_reagent 2. Add TCO-PNB Ester (10-30x Molar Excess) buffer_exchange->add_reagent incubate 3. Incubate (1 hr at Room Temp) add_reagent->incubate quench 4. Quench Reaction (Add Tris or Glycine) incubate->quench purify 5. Purify (Desalting Column / Dialysis) quench->purify tco_protein Intermediate: TCO-Modified Protein purify->tco_protein add_tetrazine 6. Add Tetrazine-Molecule (1.05-1.5x Molar Excess) tco_protein->add_tetrazine incubate_click 7. Incubate (Click Reaction) (30-60 min at Room Temp) add_tetrazine->incubate_click final_product Final Product: Purified Bioconjugate incubate_click->final_product

Caption: Experimental workflow for TCO bioconjugation.

TwoStepLogic protein Amine-Containing Molecule (Protein) tco_protein TCO-Functionalized Protein protein->tco_protein Step 1: Amine Reaction tco_pnb (2E)-TCO-PNB Ester final_conjugate Final Covalent Bioconjugate tco_protein->final_conjugate Step 2: Click Reaction (iEDDA) tz_molecule Tetrazine-Labeled Molecule (Dye, Drug)

Caption: Logical workflow of the two-step conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2E)-TCO-PNB Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound reaction?

The this compound is a chemical tool used in a two-step bioconjugation process. It leverages the principles of inverse-electron-demand Diels-Alder (iEDDA) "click" chemistry.[1][2][3]

  • Amine Labeling: The p-nitrophenyl (PNB) ester end of the molecule reacts with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This step functionalizes the molecule of interest with a trans-cyclooctene (TCO) group.[4][5]

  • Tetrazine Ligation: The TCO group then rapidly and specifically reacts with a tetrazine-labeled molecule through an iEDDA cycloaddition. This reaction is known for its exceptionally fast kinetics and high selectivity, proceeding efficiently without the need for a catalyst. The only byproduct of this ligation is nitrogen gas, which makes the reaction irreversible.

Q2: What are the recommended storage conditions for this compound and its solutions?

Proper storage is crucial to maintain the reactivity of the this compound.

  • Powder: Store the solid compound at -20°C in a sealed, moisture- and light-protected container.

  • Stock Solutions: For stock solutions prepared in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to note that the TCO group can lose reactivity over time due to isomerization to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.

Q3: What factors influence the kinetics of the TCO-tetrazine reaction?

The reaction rate is primarily influenced by the electronic properties of the TCO and tetrazine pairing. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile (TCO) accelerate the reaction. The inherent ring strain of the TCO molecule also plays a significant role in its high reactivity. Steric hindrance around the reactive moieties can slow down the reaction.

Troubleshooting Guide

This guide addresses common problems that can lead to low reaction efficiency with the this compound.

Issue 1: Low Yield of TCO-Labeled Molecule

If you are experiencing low yields after the initial labeling step with this compound, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Incorrect Reaction pH The optimal pH range for the NHS ester reaction with primary amines is 7.2-8.5. A pH below 7.0 will result in protonated amines that are poor nucleophiles, while a pH above 8.6 can lead to rapid hydrolysis of the PNB ester.
Presence of Competing Nucleophiles Ensure that your reaction buffer is free of primary amines, such as Tris or glycine, which will compete with your target molecule for reaction with the PNB ester. If necessary, perform a buffer exchange into an amine-free buffer like PBS.
Hydrolysis of the PNB Ester The PNB ester is susceptible to hydrolysis in aqueous solutions. Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use.
Suboptimal Molar Ratio A 10- to 20-fold molar excess of the TCO-PNB ester to the amine-containing molecule is a common starting point. The optimal ratio may need to be determined empirically for your specific system.
Low Protein Concentration For protein labeling, a concentration of 1-10 mg/mL is generally recommended.

Issue 2: Low Yield of the Final Conjugate After Tetrazine Ligation

If the initial TCO labeling appears successful but the subsequent reaction with a tetrazine-labeled molecule results in a low yield, investigate the following possibilities.

Possible Cause Recommended Solution
Degradation of Tetrazine Tetrazines can be sensitive to reducing agents like DTT and TCEP. If your experimental workflow involves a reduction step, ensure the reducing agent is removed before the addition of the tetrazine-labeled molecule.
Suboptimal Stoichiometry While a 1:1 molar ratio of TCO to tetrazine is theoretical, using a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule can help drive the reaction to completion.
Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can impede the reaction. The use of linkers with flexible spacers, such as PEG, can improve accessibility.
Precipitation of Reactants Poor solubility of the reactants or the final product can lead to low yields. The inclusion of PEG linkers can enhance aqueous solubility. A small percentage of an organic co-solvent like DMSO may also be beneficial, but its compatibility with your system should be verified.
Inaccurate Quantification of Reactants Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your TCO-labeled and tetrazine-labeled molecules before setting up the reaction. The tetrazine moiety has a characteristic absorbance around 520-540 nm.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM, and incubate for 5 minutes.

  • Purification: Remove the excess, unreacted TCO-PNB ester using a desalting column or dialysis.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of the tetrazine-labeled protein).

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Data Summary

Table 1: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended ConditionNotes
pH 6.0 - 9.0The reaction is generally robust across this pH range.
Temperature Room Temperature (20-25°C)The reaction is typically fast at room temperature. Incubation at 37°C or 40°C can be used to further accelerate the reaction. For less reactive partners, the reaction can be performed overnight at 4°C.
Solvent Aqueous buffers (e.g., PBS)Aprotic polar solvents like DMSO or DMF are often used for stock solutions.
Molar Ratio (TCO:Tetrazine) 1:1 to 1:1.5A slight excess of the tetrazine-containing molecule is often used to ensure complete reaction.
Reaction Time 30 - 120 minutesThe reaction is often complete within 30-60 minutes at room temperature.

Visualizations

Workflow for Troubleshooting Low Yield in TCO-Tetrazine Reactions start Low Final Conjugation Yield check_tco_labeling Assess TCO Labeling Efficiency start->check_tco_labeling check_tetrazine_reaction Assess Tetrazine Ligation Step check_tco_labeling->check_tetrazine_reaction Sufficient sub_ph Incorrect pH for PNB Ester Reaction? check_tco_labeling->sub_ph Low sub_tetrazine_stability Tetrazine Degradation? check_tetrazine_reaction->sub_tetrazine_stability sub_stoichiometry Incorrect TCO:Tetrazine Stoichiometry? check_tetrazine_reaction->sub_stoichiometry sub_sterics Steric Hindrance? check_tetrazine_reaction->sub_sterics sub_solubility Reactant/Product Precipitation? check_tetrazine_reaction->sub_solubility sub_ph->check_tco_labeling solution_ph Adjust pH to 7.2-8.5 sub_ph->solution_ph sub_nucleophiles Competing Nucleophiles in Buffer? sub_nucleophiles->check_tco_labeling solution_buffer Buffer Exchange to Amine-Free Buffer sub_nucleophiles->solution_buffer sub_hydrolysis PNB Ester Hydrolysis? sub_hydrolysis->check_tco_labeling solution_fresh_reagent Use Freshly Prepared TCO-PNB Solution sub_hydrolysis->solution_fresh_reagent sub_ratio_tco Suboptimal TCO-PNB Molar Ratio? sub_ratio_tco->check_tco_labeling solution_ratio_tco Optimize Molar Excess of TCO-PNB sub_ratio_tco->solution_ratio_tco solution_remove_reducing_agents Remove Reducing Agents Before Ligation sub_tetrazine_stability->solution_remove_reducing_agents solution_stoichiometry Optimize Molar Ratio (Slight Excess of Tetrazine) sub_stoichiometry->solution_stoichiometry solution_spacer Use Linkers with Flexible Spacers (e.g., PEG) sub_sterics->solution_spacer solution_solubility Incorporate PEG Linkers / Use Co-solvent sub_solubility->solution_solubility end_success Improved Yield solution_ph->end_success solution_buffer->end_success solution_fresh_reagent->end_success solution_ratio_tco->end_success solution_remove_reducing_agents->end_success solution_stoichiometry->end_success solution_spacer->end_success solution_solubility->end_success

Caption: Troubleshooting workflow for low yield TCO-tetrazine reactions.

Reaction Pathway of this compound Bioconjugation cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Tetrazine Ligation (iEDDA) protein Protein-NH2 protein_tco Protein-TCO protein->protein_tco tco_pnb This compound tco_pnb->protein_tco pH 7.2-8.5 pnp p-Nitrophenol tco_pnb->pnp tetrazine_molecule Tetrazine-Molecule final_conjugate Protein-Conjugate-Molecule protein_tco->final_conjugate tetrazine_molecule->final_conjugate n2 N2 Gas final_conjugate->n2

Caption: this compound bioconjugation reaction pathway.

References

Technical Support Center: TCO-PNB Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PNB ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of TCO-PNB esters in their experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during TCO-PNB ester conjugation experiments.

Question: Why am I observing low or no labeling of my protein/antibody with the TCO-PNB ester in an aqueous buffer?

Answer:

The lower reactivity of TCO-PNB ester in aqueous buffers is a known issue and can be attributed to several factors:

  • Hydrolysis of the PNB ester: The p-nitrophenyl (PNB) ester is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH. This hydrolysis reaction competes with the desired amine acylation, leading to a lower yield of the TCO-labeled protein.

  • Poor Solubility: TCO-PNB ester is hydrophobic and has poor solubility in aqueous buffers. This can lead to precipitation of the reagent and reduced availability for reaction with the protein.

  • Isomerization of the TCO moiety: The trans-cyclooctene (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of certain catalysts or over time.[1] This isomerization renders the TCO moiety inactive for the subsequent click reaction with tetrazine.[1]

Question: I am seeing precipitation or aggregation of my protein during the labeling reaction. What could be the cause and how can I prevent it?

Answer:

Protein aggregation during conjugation can be caused by several factors:

  • High concentration of organic solvent: While a co-solvent like DMSO or DMF is necessary to dissolve the TCO-PNB ester, high concentrations can lead to protein denaturation and aggregation.

  • Suboptimal buffer conditions: Incorrect pH or ionic strength of the reaction buffer can affect protein stability.

  • Hydrophobicity of the TCO-PNB ester: The hydrophobic nature of the reagent can sometimes promote aggregation of the modified protein.

To prevent aggregation, consider the following:

  • Minimize the amount of organic co-solvent: Use the lowest possible volume of anhydrous DMSO or DMF to dissolve the TCO-PNB ester.

  • Optimize buffer conditions: Ensure your protein is in a buffer that maintains its stability (e.g., PBS at a pH of 7.2-8.0).

  • Work with appropriate protein concentrations: Very high protein concentrations can sometimes be more prone to aggregation.

  • Consider a PEGylated linker: Using a TCO-PEG-PNB ester can improve the water solubility of the reagent and the resulting conjugate, reducing the likelihood of aggregation.

Question: My TCO-labeled antibody shows low reactivity in the subsequent click reaction with a tetrazine-modified molecule. What went wrong?

Answer:

Low reactivity of the TCO-labeled antibody can stem from issues during the initial labeling reaction or with the reagents themselves:

  • TCO Isomerization: As mentioned, the TCO group may have isomerized to the inactive CCO form.[1] This can happen due to improper storage of the TCO-PNB ester or exposure to light or certain metals.

  • Steric Hindrance: The TCO group, being relatively bulky, might be conjugated to a site on the antibody that is sterically hindered, preventing the tetrazine from accessing it.

  • Hydrophobic Interactions: The hydrophobic TCO moiety might be buried within the hydrophobic pockets of the antibody, making it inaccessible for reaction.

  • Degradation of the Tetrazine: The tetrazine reagent itself might have degraded.

To troubleshoot this, you can:

  • Ensure proper storage and handling of the TCO-PNB ester: Store it at -20°C, protected from light and moisture.[2]

  • Use a fresh aliquot of the tetrazine reagent.

  • Optimize the molar ratio of TCO-antibody to tetrazine: A slight excess of the tetrazine reagent may be beneficial.

  • Consider using a TCO linker with a PEG spacer: This can increase the accessibility of the TCO group.

FAQs

Q1: What is the main difference between TCO-PNB ester and TCO-NHS ester?

A1: The primary difference lies in the active ester group. TCO-PNB ester has a p-nitrophenyl ester, while TCO-NHS ester has an N-hydroxysuccinimide ester. NHS esters are generally more reactive towards primary amines in aqueous solutions and are often preferred for labeling proteins in buffers.[3] PNB esters are also amine-reactive but can be less efficient in aqueous media due to competing hydrolysis.

Q2: What is the optimal pH for TCO-PNB ester conjugation?

A2: The optimal pH for the reaction of PNB esters with primary amines is typically in the range of 7.2 to 8.5. At lower pH, the amine groups are protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the PNB ester increases significantly, which can reduce the labeling efficiency.

Q3: Can I use buffers containing primary amines, like Tris, for the conjugation reaction?

A3: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the primary amines on your protein for reaction with the TCO-PNB ester, leading to significantly lower labeling efficiency.

Q4: How should I store my TCO-PNB ester?

A4: TCO-PNB ester should be stored at -20°C, desiccated, and protected from light to prevent hydrolysis and isomerization of the TCO group. It is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.

Q5: How can I quantify the number of TCO groups on my antibody?

A5: The degree of labeling (DoL) can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and potentially at a wavelength where the TCO or a tagged tetrazine absorbs. A more detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Comparison of TCO-PNB Ester and TCO-NHS Ester

FeatureTCO-PNB EsterTCO-NHS Ester
Reactive Group p-Nitrophenyl (PNB) EsterN-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Reactivity in Aqueous Buffer Moderate, susceptible to hydrolysisHigh, also susceptible to hydrolysis but generally more efficient for protein labeling in aqueous media
Solubility Generally lower in aqueous buffersCan be improved with PEGylation
Stability Sensitive to moisture and high pHSensitive to moisture and high pH

Table 2: Recommended Reaction Parameters for Antibody Labeling with TCO-PNB Ester

ParameterRecommended Condition
Antibody Concentration 1-5 mg/mL
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, Borate)
Reaction pH 7.2 - 8.0
Molar Excess of TCO-PNB Ester 5- to 20-fold
Reaction Temperature Room Temperature (20-25°C) or 4°C
Reaction Time 1-4 hours at Room Temperature, or overnight at 4°C
Quenching Reagent 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with TCO-PNB Ester

Materials:

  • Antibody of interest (1-5 mg/mL in an amine-free buffer)

  • TCO-PNB ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 1X PBS, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • Prepare TCO-PNB Ester Stock Solution:

    • Allow the TCO-PNB ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PNB ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-PNB ester stock solution to the antibody solution.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted TCO-PNB ester.

  • Purification:

    • Remove the excess, unreacted TCO-PNB ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS).

  • Storage:

    • Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Degree of Labeling (DoL)

A common method to determine the DoL is by reacting the TCO-labeled antibody with a tetrazine-containing dye that has a known extinction coefficient and then using UV-Vis spectrophotometry.

Materials:

  • TCO-labeled antibody

  • Tetrazine-dye conjugate (e.g., Tetrazine-PEG4-Fluorescein) with a known extinction coefficient

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • React TCO-antibody with Tetrazine-dye:

    • React a known concentration of your TCO-labeled antibody with a slight molar excess (e.g., 1.5-fold) of the tetrazine-dye.

    • Incubate for 30-60 minutes at room temperature to ensure complete reaction.

    • Remove the excess, unreacted tetrazine-dye using a desalting column.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the Degree of Labeling (DoL):

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF (Correction Factor) = A280 of the free dye / Amax of the free dye

        • εprotein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for a typical IgG)

    • Dye Concentration (M) = Amax / εdye

      • Where:

        • εdye = Molar extinction coefficient of the dye at its Amax

    • DoL = Dye Concentration / Protein Concentration

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Conjugation Yield Observed check_reagents Are TCO-PNB ester and protein of high quality and stored correctly? start->check_reagents check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.0)? check_reagents->check_buffer Yes solution_reagents Use fresh, high-purity reagents. Store TCO-PNB ester at -20°C, desiccated. check_reagents->solution_reagents No check_ratio Is the molar excess of TCO-PNB ester appropriate (5-20x)? check_buffer->check_ratio Yes solution_buffer Use amine-free buffers (PBS, HEPES). Verify pH before reaction. check_buffer->solution_buffer No check_conditions Are reaction time and temperature optimized? check_ratio->check_conditions Yes solution_ratio Titrate molar excess to find the optimal ratio for your protein. check_ratio->solution_ratio No solution_conditions Increase incubation time or adjust temperature (e.g., 4°C overnight). check_conditions->solution_conditions No final_check Re-evaluate conjugation efficiency. check_conditions->final_check Yes solution_reagents->final_check solution_buffer->final_check solution_ratio->final_check solution_conditions->final_check

Caption: Troubleshooting logic for low TCO-PNB ester conjugation yield.

Experimental_Workflow prep_antibody 1. Antibody Preparation (Buffer exchange to amine-free buffer) prep_reagent 2. Prepare TCO-PNB Ester Stock (10 mM in anhydrous DMSO/DMF) prep_antibody->prep_reagent conjugation 3. Conjugation Reaction (Mix antibody and TCO-PNB ester, incubate) prep_reagent->conjugation quenching 4. Quench Reaction (Add Tris buffer) conjugation->quenching purification 5. Purification (Desalting column) quenching->purification analysis 6. Analysis (Determine DoL, assess activity) purification->analysis

Caption: Complete workflow for TCO-PNB ester antibody conjugation.

Caption: Reaction of TCO-PNB ester with a primary amine on a protein.

References

Technical Support Center: Troubleshooting TCO-PNB Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in TCO-PNB ester labeling reactions. The following troubleshooting guides and FAQs will help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction behind TCO-PNB ester labeling?

TCO-PNB ester is an amine-reactive labeling reagent. The p-nitrophenyl (PNB) ester group reacts with primary amines, such as the side chain of lysine residues on proteins and antibodies, to form a stable amide bond. This process conjugates the trans-cyclooctene (TCO) moiety to the target molecule, making it available for subsequent bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules.

Q2: My labeling efficiency is low. Should I be using a TCO-PNB ester for labeling proteins in aqueous buffers?

While TCO-PNB ester is amine-reactive, it is often not the ideal choice for labeling proteins in aqueous solutions. The hydrophobicity of the TCO group can lead to it being "masked" or buried within the protein's structure, rendering it inaccessible for subsequent reactions.[1] For aqueous applications, a TCO-NHS ester with a hydrophilic polyethylene glycol (PEG) spacer, such as TCO-PEG4-NHS Ester, is strongly recommended to improve solubility and labeling efficiency.[2][3]

Q3: What is the optimal pH for the labeling reaction?

The reaction of NHS or PNB esters with primary amines is pH-dependent.[4][] The optimal pH range is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, leading to a slower reaction. Above this range, the rate of hydrolysis of the ester increases significantly, which competes with the desired labeling reaction and reduces the yield.

Q4: What is the recommended molar excess of TCO-ester to protein?

A molar excess of the TCO-ester reagent is typically used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody or protein. However, the optimal ratio should be determined empirically for each specific protein.

Q5: How should I store my TCO-PNB ester?

TCO-PNB ester should be stored at -20°C in a sealed container, protected from moisture and light. The TCO group itself has a limited half-life and can isomerize to the unreactive cis-cyclooctene (CCO) form, so long-term storage is not recommended.

Troubleshooting Guide for Low Labeling Yield

Issue 1: Consistently low or no labeling detected.

Potential Cause 1: Hydrolysis of the TCO-PNB Ester

The PNB ester is susceptible to hydrolysis in aqueous buffers, especially at neutral to alkaline pH. This hydrolysis reaction competes with the amine labeling reaction, and if your reagent has hydrolyzed, it will no longer be active.

  • Recommended Solution:

    • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare stock solutions of the TCO-PNB ester in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.

    • Minimize the time the reagent is in an aqueous buffer before it has a chance to react with the protein.

Potential Cause 2: Inappropriate Reaction Buffer

The presence of primary amines in your buffer will compete with your target protein for reaction with the TCO-PNB ester.

  • Recommended Solution:

    • Ensure your reaction buffer is free of primary amines. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

    • Good buffer choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to a pH of 7.2-8.5.

Potential Cause 3: Suboptimal Reagent Choice for Aqueous Labeling

As mentioned in the FAQs, TCO-PNB ester is not ideal for labeling proteins in aqueous solutions due to the hydrophobicity of the TCO moiety. This can lead to the TCO group being buried within the protein, making it unreactive.

  • Recommended Solution:

    • Switch to a TCO-labeling reagent with a hydrophilic PEG spacer, such as TCO-PEG4-NHS Ester . The PEG linker improves water solubility, reduces aggregation, and prevents the TCO group from being masked, leading to higher reactivity.

Issue 2: Inconsistent or lower-than-expected Degree of Labeling (DOL).

Potential Cause 1: Incorrect Molar Ratio of Reagents

An insufficient molar excess of the TCO ester will result in a low DOL. Conversely, an excessively high molar ratio can lead to protein precipitation.

  • Recommended Solution:

    • Perform a titration experiment to determine the optimal molar excess for your specific protein. Start with a 10-fold molar excess and test a range up to 30-fold or higher, while monitoring for any signs of precipitation.

    • For an antibody like trastuzumab, which has approximately 90 lysine residues, the degree of labeling can be tuned by adjusting the molar excess of the TCO reagent.

Potential Cause 2: Inaccurate Protein Concentration

An incorrect estimation of your starting protein concentration will lead to an inaccurate calculation of the required amount of labeling reagent.

  • Recommended Solution:

    • Accurately determine your protein concentration using a reliable method such as a BCA assay or by measuring the absorbance at 280 nm (A280) before starting the labeling reaction.

Data Presentation

Table 1: Comparison of TCO-PNB Ester and TCO-PEG-NHS Ester for Protein Labeling

FeatureTCO-PNB EsterTCO-PEG-NHS Ester
Reactive Group p-Nitrophenyl (PNB) EsterN-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Recommended for Aqueous Buffers NoYes
Key Disadvantage Hydrophobic TCO can be masked, leading to low reactivity.Susceptible to hydrolysis at high pH.
Key Advantage Can be used in organic media.Hydrophilic PEG spacer improves solubility and TCO reactivity.
Typical Reaction pH 7.2 - 8.57.2 - 8.5

Table 2: Recommended Reaction Conditions for Antibody Labeling with TCO-PEG-NHS Ester

ParameterRecommended Condition
Protein Concentration 1-5 mg/mL
Reaction Buffer Amine-free buffer (e.g., PBS, Sodium Bicarbonate)
Reaction pH 7.2 - 8.5
Molar Excess of TCO-Ester 10- to 20-fold (optimize for specific protein)
Reaction Temperature Room Temperature or 4°C
Reaction Time 30 minutes to 2 hours
Quenching Reagent 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)

Experimental Protocols

Protocol 1: Recommended - Labeling of Antibodies with TCO-PEG-NHS Ester

This protocol provides a general guideline for labeling an antibody with a TCO-PEG-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS Ester

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Antibody:

    • If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare the TCO-PEG-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to your antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS.

Protocol 2: Determination of the Degree of Labeling (DOL)

This protocol is for a TCO-labeling reagent that includes a UV-traceable component. If your reagent is not UV-traceable, the DOL can be determined by reacting the TCO-labeled antibody with a molar excess of a tetrazine-dye conjugate and quantifying the dye.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified TCO-labeled antibody solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the UV-tracer (e.g., 350 nm for UV-Tracer Trans-Cyclooctene NHS ester).

  • Calculate the Corrected Antibody Absorbance:

    • A₂₈₀ (corrected) = A₂₈₀ (measured) - (A₃₅₀ × Correction Factor)

      • The correction factor accounts for the absorbance of the tracer at 280 nm. For the UV-Tracer Trans-Cyclooctene NHS ester, this is approximately 0.4475.

  • Calculate the Concentration of the Antibody and the TCO Moiety:

    • Antibody Concentration (M) = A₂₈₀ (corrected) / ε_Ab

      • ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

    • TCO Moiety Concentration (M) = A₃₅₀ / ε_Tracer

      • ε_Tracer is the molar extinction coefficient of the UV-tracer at its maximum absorbance (e.g., 19,500 M⁻¹cm⁻¹ at 350 nm for the UV-Tracer).

  • Calculate the DOL:

    • DOL = TCO Moiety Concentration (M) / Antibody Concentration (M)

Visualizations

TCO-Ester Labeling Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Antibody Antibody Primary Amine (-NH₂) Labeled_Antibody TCO-Labeled Antibody Stable Amide Bond Antibody:port->Labeled_Antibody + TCO-Ester TCO_Ester TCO-Ester TCO Ester (PNB or NHS) TCO_Ester->Labeled_Antibody Leaving_Group Leaving Group p-Nitrophenol or NHS TCO_Ester->Leaving_Group Conditions pH 7.2-8.5 Amine-free buffer Room Temperature

Caption: Chemical reaction of a TCO-ester with a primary amine on an antibody.

Experimental Workflow start Start prep_ab Prepare Antibody (Buffer Exchange, Conc. Adjustment) start->prep_ab labeling Labeling Reaction (1 hr, Room Temp) prep_ab->labeling prep_tco Prepare TCO-Ester Stock Solution (Anhydrous DMSO) prep_tco->labeling quench Quench Reaction (Tris Buffer) labeling->quench purify Purify Conjugate (Desalting Column) quench->purify measure Measure Absorbance (A280 & A_tracer) purify->measure calculate Calculate DOL measure->calculate end End calculate->end

Caption: Workflow for antibody labeling and DOL determination.

Troubleshooting Low Labeling Yield start Low Yield Detected check_buffer Is the reaction buffer amine-free (e.g., no Tris)? start->check_buffer check_reagent Are you using TCO-PNB Ester in an aqueous buffer? check_buffer->check_reagent Yes sol_buffer Solution: Use an amine-free buffer like PBS, pH 7.2-8.5. check_buffer->sol_buffer No check_hydrolysis Was the TCO-Ester stock prepared fresh in anhydrous solvent? check_reagent->check_hydrolysis No sol_reagent Solution: Switch to TCO-PEG-NHS Ester to improve solubility and reactivity. check_reagent->sol_reagent Yes check_ratio Is the molar excess of TCO-Ester optimized? check_hydrolysis->check_ratio Yes sol_hydrolysis Solution: Always use fresh reagent and anhydrous solvent. check_hydrolysis->sol_hydrolysis No sol_ratio Solution: Perform a titration to find the optimal molar excess (e.g., 10-30x). check_ratio->sol_ratio No

References

side reactions of (2E)-TCO-PNB ester and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to help optimize your bioconjugation experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a chemical biology reagent used for bioconjugation. It is a dual-functional molecule:

  • The p-nitrophenyl (PNB) ester group is amine-reactive, allowing for the covalent attachment of the molecule to primary amines (like the side chain of lysine residues) on proteins and other biomolecules.

  • The (2E)-trans-cyclooctene (TCO) group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules.[1][2][3]

Its primary application is to introduce a TCO handle onto a biomolecule, which can then be specifically and rapidly "clicked" with a tetrazine-labeled probe, drug, or another biomolecule.

Q2: What are the main advantages of using the TCO-tetrazine reaction?

A: The TCO-tetrazine iEDDA reaction is a cornerstone of bioorthogonal chemistry due to several key advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[4][5] This allows for efficient labeling at very low concentrations.

  • High Selectivity: The reaction is highly specific. TCO and tetrazine groups do not react with other functional groups typically found in biological systems.

  • Biocompatibility: The reaction proceeds rapidly under physiological conditions (pH, temperature) without the need for cytotoxic copper catalysts.

  • Stability of the Conjugate: The resulting dihydropyridazine bond is highly stable under biological conditions.

Q3: How should I store and handle this compound?

A: this compound is sensitive to moisture and temperature.

  • Storage: For long-term storage, the solid powder should be kept at -20°C or -80°C under an inert atmosphere. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for about a month, or -80°C for up to six months.

  • Handling: Always use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions, as the PNB ester is susceptible to hydrolysis. It is recommended to prepare stock solutions fresh before use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Side Reactions & Low Yield

This guide addresses common issues encountered during the two main stages of using this compound:

  • Amine Labeling Reaction: Conjugating the TCO-PNB ester to your protein.

  • TCO-Tetrazine Ligation: The subsequent "click" reaction.

Issue 1: Low Labeling Efficiency with this compound

You've reacted your protein with this compound, but analysis (e.g., MALDI-TOF MS) shows a low degree of labeling.

  • Possible Cause 1: Hydrolysis of the PNB Ester.

    • Explanation: The PNB ester is an active ester that competes with the desired amine reaction by reacting with water (hydrolysis). This side reaction is highly pH-dependent and accelerates significantly at higher pH values.

    • Solution:

      • Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.

      • For pH-sensitive proteins, a compromise of pH 7.2-8.0 is reasonable.

      • Work quickly once the reagent is in an aqueous solution. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

      • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, but you may need to increase the reaction time.

  • Possible Cause 2: Competing Nucleophiles in Buffer.

    • Explanation: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with your protein for reaction with the PNB ester, reducing labeling efficiency.

    • Solution:

      • Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate.

      • If your protein was stored in a buffer containing primary amines, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.

Issue 2: Poor Reactivity of TCO-Labeled Protein in Tetrazine Ligation

Your protein is successfully labeled with TCO, but the subsequent click reaction with a tetrazine partner is slow or has a low yield.

  • Possible Cause 1: Isomerization of (2E)-TCO to inactive cis-cyclooctene (CCO).

    • Explanation: The high reactivity of the trans-isomer is due to its ring strain. This strain can be released by isomerizing to the more stable but unreactive cis-isomer. This process can be accelerated by the presence of thiols or upon long-term storage in aqueous solution.

    • Solution:

      • Avoid using buffers that contain thiols (e.g., DTT, TCEP, β-mercaptoethanol) during or after the TCO-labeling step.

      • Use freshly prepared TCO-labeled protein for the ligation reaction. While some TCO derivatives are stable for days in aqueous buffer, their stability can vary.

      • For long-term storage of the TCO-protein conjugate, store at 4°C for short periods or at -20°C/-80°C for longer durations.

  • Possible Cause 2: "Masking" of the TCO Group via Hydrophobic Interactions.

    • Explanation: A significant and often overlooked issue is that the hydrophobic TCO moiety can interact with hydrophobic patches on the surface of the protein (especially large proteins like antibodies), effectively "hiding" it and making it inaccessible for reaction with tetrazine. Studies have shown that this can render the majority of conjugated TCOs non-reactive.

    • Solution:

      • The most effective solution is to use a TCO-PNB ester that includes a hydrophilic linker, such as a short polyethylene glycol (PEG) chain, between the TCO and the PNB ester. This increases the solubility and flexibility of the linker, preventing the TCO from burying itself within the protein. Research has shown that incorporating a 4-unit PEG chain can increase the percentage of active TCOs from ~11% to ~47%.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of the functional groups in this compound.

Table 1: pH-Dependence of Active Ester Hydrolysis (Data for NHS esters, which are a close proxy for PNB esters)

pHTemperatureApproximate Half-lifeRecommendation
7.00°C4-5 hoursSuitable for sensitive proteins, requires longer incubation.
8.3Room Temp~1 hourA good balance between reaction rate and hydrolysis.
8.64°C~10 minutesHigh risk of hydrolysis out-competing the amine reaction.

Table 2: Stability and Reactivity of the TCO Group

ConditionObservationRecommendation
Storage in aqueous buffer (phosphate-buffered D₂O)No degradation or isomerization observed for a d-TCO derivative for up to 14 days.TCO is generally stable in standard aqueous buffers in the absence of catalysts.
Incubation with thiols (e.g., mercaptoethanol)A d-TCO derivative showed 43% isomerization to the inactive cis-isomer after 5 hours at pH 7.4.Avoid thiol-containing reagents (e.g., DTT, TCEP) in buffers for TCO-labeled proteins.
Conjugation to antibodies without a PEG linkerOnly ~11% of conjugated TCOs were found to be reactive with tetrazine.Use TCO reagents with integrated hydrophilic PEG linkers to prevent "masking."
Conjugation to antibodies with a 4-unit PEG linker~47% of conjugated TCOs were found to be reactive with tetrazine.A PEG linker significantly improves the accessibility and reactivity of the TCO group.

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound.

Protocol 1: Labeling a Protein with this compound

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free of substances like Tris or glycine.

  • Prepare TCO-PNB Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench Reaction (Optional but Recommended):

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted TCO-PNB ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PNB ester and byproducts using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The purified TCO-labeled protein is now ready for the subsequent TCO-tetrazine ligation reaction or for storage.

Mandatory Visualizations

Reaction and Side-Reaction Pathways

ReactionPathways cluster_main Desired Amine Labeling Reaction cluster_side Side Reactions to Avoid cluster_hydrolysis PNB Ester Hydrolysis cluster_isomerization TCO Isomerization Protein Protein-NH₂ Protein_TCO Protein-NH-CO-TCO (Desired Product) Protein->Protein_TCO + TCO-PNB Ester (pH 7.2-8.5) TCO_PNB This compound PNP p-Nitrophenol (Byproduct) Protein_TCO->PNP releases TCO_PNB_H This compound Hydrolyzed_TCO TCO-COOH (Inactive for Amine Labeling) TCO_PNB_H->Hydrolyzed_TCO High pH (>8.5) Moisture H2O H₂O (Buffer) PNP_H p-Nitrophenol Hydrolyzed_TCO->PNP_H releases Active_TCO Protein-(2E)-TCO (Reactive Isomer) Inactive_TCO Protein-CCO (Unreactive Isomer) Active_TCO->Inactive_TCO Thiols Long Incubation

Caption: Key reaction pathways for this compound, including desired labeling and major side reactions.

Experimental Workflow for Protein Labeling

ExperimentalWorkflow start Start: Protein in Amine-Free Buffer (pH 8.3) prep_reagent Prepare 10 mM TCO-PNB Ester in Anhydrous DMSO start->prep_reagent react Add 20x Molar Excess of TCO-PNB to Protein prep_reagent->react incubate Incubate 1 hr at Room Temp react->incubate quench Quench with Tris Buffer (Optional) incubate->quench purify Purify via Desalting Column quench->purify end End: Purified Protein-TCO Ready for Ligation purify->end

Caption: Standard workflow for labeling a protein with this compound.

Troubleshooting Logic for Low TCO Reactivity

TroubleshootingLogic start Problem: Low TCO Reactivity in Tetrazine Ligation check_isomer Was the Protein-TCO exposed to thiols or stored for long periods in solution? start->check_isomer isomer_yes Likely Cause: Isomerization to inactive CCO. check_isomer->isomer_yes Yes check_linker Does the TCO-PNB reagent contain a hydrophilic (e.g., PEG) linker? check_isomer->check_linker No solution_isomer Solution: Use freshly prepared Protein-TCO and avoid thiol-containing buffers. isomer_yes->solution_isomer isomer_no No linker_no Likely Cause: TCO 'masking' by hydrophobic interaction with the protein. check_linker->linker_no No solution_linker Solution: Use a TCO-PNB ester with a PEG linker to improve TCO accessibility. linker_no->solution_linker

Caption: Decision tree for troubleshooting low reactivity of TCO-labeled proteins.

References

Technical Support Center: Enhancing the Stability of TCO-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO)-modified proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, helping you enhance the stability and reactivity of your TCO-labeled biomolecules.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Category 1: Low Reactivity & Poor Conjugation Yield

Q1: My TCO-modified protein shows low or no reactivity with its tetrazine partner. What are the common causes?

A1: Low reactivity is a frequent issue that can stem from several factors:

  • Isomerization of TCO: The most common cause is the isomerization of the highly reactive trans-cyclooctene (TCO) to its unreactive cis-isomer.[1][2] This can be catalyzed by:

    • Thiols: The presence of thiol-containing reducing agents like dithiothreitol (DTT) can significantly promote isomerization.[2][3]

    • Serum Proteins: Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization.[1] In 50% fresh mouse serum at 37°C, TCO can be almost completely converted to its cis-isomer within 7 hours.

    • Prolonged Storage: Highly reactive TCO derivatives, such as s-TCO, are prone to isomerization and deactivation during long-term storage, especially if not stored correctly.

  • Steric Hindrance: The TCO or tetrazine moiety may be located in a sterically crowded environment on the protein surface, preventing the two reaction partners from approaching each other effectively. The use of a linker, such as a PEG spacer, can help mitigate this issue by providing more flexibility.

  • Hydrophobic Interactions: The hydrophobic nature of the TCO group can cause it to bury itself within hydrophobic pockets of the protein, rendering it inaccessible to the tetrazine reaction partner in the aqueous buffer.

  • Suboptimal Reaction Conditions: The TCO-tetrazine ligation is sensitive to reaction parameters. Incorrect stoichiometry, pH, or temperature can lead to poor yields.

Q2: How can I prevent the isomerization of TCO on my protein?

A2: To maintain the reactive trans-conformation of TCO, consider the following strategies:

  • Avoid Thiol-Based Reducing Agents: When disulfide bond reduction is necessary before conjugation, use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). If DTT must be used, it is crucial to completely remove it via a desalting column or dialysis before introducing the TCO-containing reagent.

  • Choose a More Stable TCO Derivative: While highly strained TCOs offer faster kinetics, they are often less stable. For applications requiring long-term stability, especially in vivo, consider using more robust derivatives.

  • Proper Storage: Store TCO-modified proteins at recommended temperatures (typically 4°C for short-term and -80°C for long-term). For TCO reagents, storage as stable silver(I) metal complexes can greatly extend their shelf life; the TCO can be liberated on-demand by the addition of NaCl.

Q3: My conjugation yield is still low after addressing potential isomerization. What else can I optimize?

A3: If isomerization is not the issue, focus on optimizing the reaction conditions:

  • Stoichiometry: Empirically determine the optimal molar ratio of your TCO-protein to the tetrazine partner. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.

  • pH: The TCO-tetrazine reaction is generally robust across a pH range of 6 to 9. However, the initial labeling of the protein (e.g., using an NHS ester) has a more stringent pH requirement, typically between 7.2 and 8.5, to balance amine reactivity with NHS ester hydrolysis.

  • Linker Technology: If steric hindrance or hydrophobic interactions are suspected, re-design your construct using a long, flexible, and hydrophilic linker, such as polyethylene glycol (PEG), to connect the TCO to the protein. This can improve solubility and accessibility of the reactive group.

Category 2: Protein Aggregation & Stability

Q4: I'm observing precipitation or aggregation of my protein after TCO modification or during the conjugation reaction. Why is this happening and how can I fix it?

A4: Protein aggregation is a sign of instability, which can be induced by the modification and conjugation process.

  • Cause - Hydrophobicity: TCO is a hydrophobic moiety. Attaching multiple TCO groups to a protein can increase its overall hydrophobicity, leading to the exposure of hydrophobic patches that can interact between protein molecules, causing aggregation.

  • Solution:

    • Use TCO reagents that incorporate a hydrophilic PEG spacer to improve the water solubility of the final conjugate.

    • Optimize the number of TCO molecules per protein. A lower degree of labeling may be sufficient for your application while minimizing aggregation.

    • Optimize buffer conditions by including additives like mild detergents or adjusting salt concentrations.

  • Cause - Crosslinking with Homobifunctional Reagents: If you are using a homobifunctional crosslinker with TCO groups at both ends (e.g., TCO-PEG-TCO), using a high molar excess can lead to uncontrolled polymerization and the formation of large, insoluble aggregates.

  • Solution:

    • Carefully titrate the crosslinker to find the optimal molar ratio that favors the formation of your desired conjugate while minimizing unwanted oligomerization.

    • Control the reaction time; the TCO-tetrazine reaction is very fast, and shorter incubation times may be sufficient to form the desired product while limiting side reactions.

Q5: What are the best practices for long-term storage of TCO-modified proteins?

A5: Proper storage is critical for maintaining the reactivity of your TCO-modified protein.

  • Temperature: For short-term storage (days to a week), 4°C is generally acceptable. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer: Store in a buffer that is optimal for the stability of your specific protein, typically around neutral pH and free of thiols.

  • Additives: Consider including cryoprotectants like glycerol (10-25%) in your storage buffer for frozen aliquots to prevent damage from ice crystal formation.

Quantitative Data Summary

The stability and reactivity of TCO-modified proteins are influenced by the specific TCO derivative used. The following tables summarize key quantitative data from the literature to aid in reagent selection.

Table 1: Stability of TCO Derivatives
TCO DerivativeConditionHalf-life / DegradationReference
s-TCO-mAb Conjugatein vivo (serum)0.67 days
TCO-mAb Conjugatein vivo (serum)~75% reactive after 24h
s-TCO30 mM mercaptoethanol, pH 7.4Rapid isomerization
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5h
s-TCOStored on bench, 30°C98% degradation after 3 days
d-TCOStored on bench, 30°C81% degradation after 3 days
Table 2: Reaction Kinetics of TCO Derivatives with Tetrazines
TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂)ConditionReference
d-TCO3,6-dipyridyl-s-tetrazine366,000 M⁻¹s⁻¹Water, 25°C
Axial-TCO3,6-diphenyl-s-tetrazine>2000 M⁻¹s⁻¹Not specified
s-TCO3,6-diphenyl-s-tetrazine>1,000,000 M⁻¹s⁻¹Not specified
Equatorial-TCO3,6-diphenyl-s-tetrazine<100 M⁻¹s⁻¹Not specified
d-TCODiphenyl-s-tetrazine520 M⁻¹s⁻¹MeOH, 25°C

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Dissolve the protein or exchange its buffer into the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines like Tris, this step is critical.

  • Prepare TCO Reagent: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). The TCO-labeled protein is now ready for conjugation or storage.

Protocol 2: General Procedure for TCO-Tetrazine Conjugation

This protocol details the bioorthogonal ligation of the purified TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Conjugation Reaction: Add the tetrazine-molecule to the TCO-protein solution. A 1.1 to 1.5-fold molar excess of the tetrazine is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation can be extended or performed at 37°C.

  • Analysis & Purification: The reaction is now complete. The resulting conjugate can be analyzed by techniques like SDS-PAGE (which may show a mobility shift) or mass spectrometry. If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography.

Visualizations

Experimental & Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes for working with TCO-modified proteins.

TCO_Labeling_Workflow start_end start_end process process decision decision io io start Start: Protein of Interest buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.5) start->buffer_exchange add_tco Add TCO-NHS Ester (10-20x molar excess) buffer_exchange->add_tco incubate Incubate (30-60 min, RT) add_tco->incubate quench Quench Reaction (Tris Buffer) incubate->quench purify Purify (Desalting / Dialysis) quench->purify conjugate Conjugate with Tetrazine (1.1-1.5x excess Tz) purify->conjugate final_product Purified TCO-Protein Conjugate conjugate->final_product end End final_product->end

Caption: General workflow for labeling a protein with TCO and subsequent conjugation to a tetrazine partner.

Troubleshooting_Flowchart start_node start_node decision_node decision_node problem_node problem_node solution_node solution_node start Start problem Problem: Low Conjugation Yield start->problem check_isomerization Was a thiol (DTT) present before labeling? problem->check_isomerization check_storage Was the TCO reagent stored properly? check_isomerization->check_storage No solution_thiol Solution: Use TCEP or remove DTT completely before labeling. check_isomerization->solution_thiol Yes check_stoichiometry Is stoichiometry optimized (1.1-5x Tz)? check_storage->check_stoichiometry Yes solution_storage Solution: Use fresh TCO reagent. Consider Ag(I) protection. check_storage->solution_storage No check_hindrance Could steric hindrance or hydrophobicity be an issue? check_stoichiometry->check_hindrance Yes solution_stoichiometry Solution: Perform a titration to find the optimal molar ratio. check_stoichiometry->solution_stoichiometry No solution_linker Solution: Use a TCO reagent with a long, hydrophilic PEG linker. check_hindrance->solution_linker Yes end_node Re-run Experiment check_hindrance->end_node No solution_thiol->end_node solution_storage->end_node solution_stoichiometry->end_node solution_linker->end_node

Caption: Troubleshooting flowchart for diagnosing and solving low TCO-tetrazine conjugation yield.

References

Technical Support Center: Purification Strategies for TCO-PNB Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of TCO-PNB (trans-cyclooctene-p-nitrophenyl) ester conjugates. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the conjugation and purification of TCO-PNB ester conjugates.

Problem IDIssuePossible CausesSuggested Solutions
TCO-001 Low or No Conjugation Yield Hydrolysis of PNB ester: The p-nitrophenyl ester is susceptible to hydrolysis, especially in aqueous buffers with a basic pH.[]- Perform the conjugation reaction in an amine-free, anhydrous organic solvent like DMSO or DMF. - If an aqueous buffer is necessary, use a pH range of 7.2-8.0 and a higher protein concentration to favor the aminolysis reaction over hydrolysis.[] - Prepare the TCO-PNB ester solution immediately before use to minimize hydrolysis.
Inactive TCO-PNB ester: Prolonged storage or exposure to moisture can lead to the degradation of the reagent.- Store the TCO-PNB ester at -20°C or lower, desiccated, and protected from light.[2][3] - Avoid repeated freeze-thaw cycles by aliquoting the reagent.
Presence of competing amines: Buffers like Tris or glycine, or stabilizers like BSA in the protein solution, will compete with the target molecule for reaction with the PNB ester.- Perform a buffer exchange into an amine-free buffer (e.g., PBS at pH 7.4) using a desalting column or dialysis before starting the conjugation.[4]
TCO-002 Low Reactivity of Purified TCO-Conjugate Isomerization of TCO: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene form.- TCO compounds are not recommended for long-term storage. - Protect the TCO-conjugate from prolonged exposure to light and store at 4°C for short-term use or -20°C/-80°C for longer-term storage.
Steric Hindrance: The TCO moiety may be sterically hindered or buried within the protein structure, making it inaccessible for the subsequent reaction with tetrazine.- Consider using a TCO-PNB ester with a PEG spacer to increase the distance between the TCO group and the protein surface, which can improve reactivity.
TCO-003 Poor Recovery of Conjugate After Purification Precipitation of the conjugate: The conjugate may aggregate and precipitate during purification.- Ensure the buffers used for purification are compatible with the conjugate's stability. - The inclusion of a PEG spacer in the TCO-PNB ester can enhance the water solubility of the conjugate.
Adsorption to purification media: The conjugate may non-specifically bind to the chromatography resin.- For size-exclusion chromatography, include 0.15 M NaCl in the running buffer to minimize ionic interactions with the matrix.
TCO-004 Difficulty in Removing Unreacted TCO-PNB Ester Similar properties of reactant and product: The unreacted TCO-PNB ester may have similar solubility or size to the conjugate, making separation difficult.- Utilize a purification method based on a significant size difference, such as size-exclusion chromatography (SEC) or spin desalting columns.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating TCO-PNB ester to an antibody?

A1: For optimal conjugation, it is highly recommended to perform the reaction in an anhydrous organic solvent such as DMSO or DMF to avoid hydrolysis of the PNB ester. If your antibody is not soluble in organic solvents, a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.

Q2: How can I determine the degree of labeling (DOL) of my TCO-conjugate?

A2: The degree of labeling can be determined using a few different methods. One common approach is to use UV-Vis spectroscopy. If the TCO-PNB ester contains a UV-active tracer, you can measure the absorbance at the specific wavelength for the tracer and at 280 nm for the antibody concentration. A correction factor is often needed to account for the tracer's absorbance at 280 nm. Another more precise method is mass spectrometry (e.g., MALDI-TOF) to determine the mass shift of the antibody after conjugation.

Q3: My purified TCO-antibody conjugate shows low reactivity in the subsequent click reaction with tetrazine. What could be the reason?

A3: A significant portion of TCO moieties conjugated to antibodies can become non-reactive. This is often attributed to the TCO group being buried within the hydrophobic pockets of the antibody, making it inaccessible. To mitigate this, consider using a TCO-linker with a hydrophilic PEG spacer, which can help to extend the TCO group away from the antibody surface and improve its accessibility and reactivity.

Q4: What is the best method to purify my TCO-antibody conjugate?

A4: The choice of purification method depends on the scale of your reaction and the properties of your conjugate. For small-scale reactions and rapid removal of unreacted TCO-PNB ester, spin desalting columns (e.g., Zeba™ Spin Desalting Columns) are very effective. For larger scale purifications or to separate aggregates from the monomeric conjugate, size-exclusion chromatography (SEC) is the preferred method. High-performance liquid chromatography (HPLC) with a size-exclusion column can provide high-resolution separation.

Q5: How should I store my purified TCO-PNB ester conjugate?

A5: For short-term storage (days to a week), keep the conjugate at 4°C. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C. It's also advisable to aliquot the conjugate to avoid multiple freeze-thaw cycles. The stability of the TCO group can be a concern, so it's best to use the conjugate as soon as possible after preparation.

Experimental Protocols

Protocol 1: General Procedure for TCO-PNB Ester Conjugation to an Antibody
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or other interfering substances, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4). This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • TCO-PNB Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PNB ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the antibody solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To quench any unreacted TCO-PNB ester, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification:

    • Proceed immediately to purification using a spin desalting column, size-exclusion chromatography, or HPLC.

Protocol 2: Purification of TCO-Antibody Conjugate using a Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)

This protocol is adapted for Zeba™ Spin Desalting Columns (7K MWCO).

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

    • Place a mark on the side of the column to ensure the same orientation in the centrifuge for subsequent steps.

    • Add 300 µL of purification buffer (e.g., PBS) to the top of the resin and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.

  • Sample Loading and Purification:

    • Place the equilibrated column in a new collection tube.

    • Slowly apply your conjugation reaction mixture to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified conjugate. The eluate will contain your purified TCO-antibody conjugate.

Protocol 3: Purification of TCO-Antibody Conjugate using Size-Exclusion Chromatography (SEC)
  • System and Column Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS with 0.15 M NaCl, pH 7.4).

  • Sample Preparation:

    • Centrifuge your conjugation reaction mixture to remove any precipitates.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Inject the sample onto the equilibrated SEC column.

    • Elute the sample isocratically with the mobile phase at a low flow rate for optimal resolution.

    • Monitor the elution profile using a UV detector at 280 nm. The antibody conjugate will typically elute first as a larger molecule, followed by the smaller, unreacted TCO-PNB ester and other small molecules.

    • Collect the fractions corresponding to the conjugate peak.

  • Concentration (if necessary):

    • If the collected fractions are too dilute, they can be concentrated using a centrifugal filter device with an appropriate molecular weight cut-off.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis antibody Antibody Solution buffer_exchange Buffer Exchange (if needed) antibody->buffer_exchange conjugation Conjugation Reaction buffer_exchange->conjugation tco_ester Prepare TCO-PNB Ester Solution tco_ester->conjugation purification Purification conjugation->purification sec SEC / HPLC purification->sec desalting Spin Desalting purification->desalting analysis Characterization (DOL, Reactivity) sec->analysis desalting->analysis troubleshooting_logic start Low Conjugation Yield? check_reagents Check Reagent Quality (Age, Storage) start->check_reagents Yes next_step Low Conjugate Reactivity? start->next_step No check_buffer Verify Buffer Composition (Amine-free?) check_reagents->check_buffer check_ph Optimize Reaction pH (7.2-8.0) check_buffer->check_ph check_storage Check Conjugate Storage (Light, Temperature) next_step->check_storage Yes end_point Proceed to Downstream Application next_step->end_point No use_peg Consider PEG-Linker to Reduce Steric Hindrance check_storage->use_peg

References

Technical Support Center: TCO-PNB Ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices when using TCO-PNB ester in aqueous solutions for bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PNB ester and what is it used for?

A1: TCO-PNB ester (trans-Cyclooctene-p-nitrophenyl ester) is a dual-function molecule used in bioconjugation.[1][2][3] It contains two key reactive groups:

  • A trans-cyclooctene (TCO) group, which reacts with extreme speed and selectivity with a tetrazine-tagged molecule via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1][2] This reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native processes.

  • A p-nitrophenyl (PNB) ester , which is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues found on proteins and antibodies.

It is primarily used as a building block to introduce the TCO moiety onto biomolecules for subsequent catalyst-free click chemistry ligation.

Q2: What are the main challenges of using TCO-PNB ester in aqueous solutions?

A2: The primary challenges are related to the stability of the two reactive groups in water:

  • Hydrolysis of the PNB ester: The amine-reactive PNB ester is susceptible to hydrolysis in aqueous buffers. This competing reaction reduces the efficiency of labeling your target molecule, as water effectively "deactivates" the ester before it can react with the amine. Hydrolysis rate increases significantly with higher pH.

  • Isomerization of the TCO group: The highly strained trans-cyclooctene can isomerize to the more stable but significantly less reactive cis-cyclooctene (CCO). This process can lead to a loss of reactivity over time, and long-term storage of TCO-containing compounds is not recommended.

  • Poor Aqueous Solubility: TCO-PNB ester is inherently hydrophobic and has limited solubility in aqueous buffers, which can lead to aggregation and low labeling efficiency. For this reason, it is often recommended for use in organic media.

Q3: When is it not recommended to use TCO-PNB ester for protein labeling?

A3: TCO-PNB ester is generally not recommended for labeling proteins or antibodies directly in aqueous buffers. Studies have shown this leads to poor levels of activation (i.e., a low number of functional TCO groups on the protein). For applications in aqueous media, more hydrophilic alternatives like TCO-PEG4-NHS ester or TCO-PEG12-NHS ester are strongly recommended as they exhibit enhanced solubility and labeling efficiency.

Q4: How should I store TCO-PNB ester?

A4: TCO-PNB ester should be stored as a solid powder at -20°C, protected from moisture and light. It is critical to desiccate the product. Stock solutions should be prepared immediately before use in an anhydrous organic solvent like DMSO or DMF. If storing stock solutions, keep them at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of amine-containing molecules with TCO-PNB ester in aqueous environments.

IssuePotential CauseRecommended Solution
Low or No Labeling of Target Molecule 1. Hydrolysis of PNB Ester: The ester has been deactivated by water before it could react with your molecule.- Always allow the TCO-PNB ester vial to equilibrate to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in high-quality, anhydrous DMSO or DMF immediately before the experiment. - Minimize the time the ester is in an aqueous buffer before the target molecule is added.
2. Suboptimal pH: The reaction between the PNB/NHS ester and a primary amine is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, ester hydrolysis is very rapid.- Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5. Common choices include phosphate-buffered saline (PBS) or borate buffer.
3. Competing Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the ester, drastically reducing labeling efficiency.- Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate. - You can use a Tris-containing buffer to quench the reaction after it is complete.
4. Low Target Molecule Concentration: At dilute concentrations, the competing hydrolysis reaction is more likely to occur than the desired bimolecular labeling reaction.- If possible, concentrate your protein or molecule solution before labeling. A concentration of 1-5 mg/mL is often recommended for proteins.
Subsequent Click Reaction with Tetrazine Fails 1. Isomerization of TCO to CCO: The TCO group on your labeled molecule has lost its high reactivity due to isomerization to the cis-form.- Use the TCO-labeled molecule in the subsequent click reaction as soon as possible after purification. - Avoid long-term storage of the TCO-labeled conjugate. If storage is necessary, store at 4°C for short periods.
2. Steric Hindrance: The TCO group on the labeled biomolecule may be buried or sterically inaccessible, preventing the tetrazine from reaching it. This is a known issue with non-PEGylated TCO linkers.- For future experiments, consider using a TCO-ester with a long, hydrophilic PEG spacer (e.g., TCO-PEG4-NHS ester) to increase the accessibility of the TCO group and improve reactivity.
3. Incorrect Stoichiometry: An improper molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can result in an incomplete reaction.- For the click reaction, use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-containing molecule relative to the TCO-labeled molecule to drive the reaction to completion.
Precipitation During Reaction 1. Poor Solubility: The TCO-PNB ester or the resulting TCO-labeled molecule is not sufficiently soluble in your aqueous buffer.- Add a small percentage of a water-miscible organic co-solvent like DMSO or DMF (e.g., 5-10%), but first verify its compatibility with your biomolecule's stability and function. - Switch to a more hydrophilic reagent, such as TCO-PEG4-NHS ester, for future experiments.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Amine-Reactive Esters in Aqueous Buffer

The PNB ester in TCO-PNB ester behaves similarly to N-hydroxysuccinimide (NHS) esters, which are highly susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

pHHalf-life of Active EsterImplication for Labeling Reaction
7.0Several hoursRelatively stable, but reaction with amines is slower.
8.0~ 1 hourGood compromise between amine reactivity and ester stability.
8.5~ 30 minutesFaster labeling, but significant hydrolysis occurs.
9.0< 10 minutesVery rapid hydrolysis; labeling efficiency is often poor.
(Data is representative for NHS esters and illustrates the general principle applicable to PNB esters)
Table 2: Impact of Linker on TCO Reactivity in Antibody Conjugation

Studies have shown that the hydrophobicity of the linker connecting TCO to a biomolecule significantly impacts its subsequent reactivity with tetrazine. Using a hydrophilic polyethylene glycol (PEG) spacer dramatically improves performance.

TCO-Labeling Reagent UsedLinker CharacteristicsFunctional TCO Reactivity (%)
NHS-TCO (Analogous to PNB-TCO)Short, hydrophobic~11%
DBCO-PEG4-TCOLong, hydrophilic~47%
(Data adapted from studies on antibody conjugation showing the percentage of TCO groups that remain reactive after labeling)

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow

This diagram outlines the complete process from initial protein preparation to the final TCO-tetrazine conjugation.

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Click Reaction p_prep 1. Prepare Protein (1-5 mg/mL in amine-free buffer, pH 7.2-8.5) reagent_prep 2. Prepare TCO-PNB Ester (10 mM stock in anhydrous DMSO) reaction 3. Mix & Incubate (Add 20x molar excess of ester to protein. Incubate 1 hr at RT) p_prep->reaction reagent_prep->reaction quench 4. Quench Reaction (Add Tris buffer to 50-100 mM final conc.) reaction->quench purify_tco 5. Purify TCO-Protein (Desalting column to remove excess reagent) quench->purify_tco mix_click 6. Mix Reactants (Combine TCO-Protein and Tetrazine-Molecule) purify_tco->mix_click incubate_click 7. Incubate (30-60 min at RT) mix_click->incubate_click purify_final 8. Purify Final Conjugate (e.g., SEC) incubate_click->purify_final

Caption: Workflow for protein labeling with TCO-PNB ester and subsequent tetrazine ligation.

Protocol 1: Labeling of an Amine-Containing Protein with TCO-PNB Ester

This protocol is provided as a general guideline. Optimal conditions, particularly the molar excess of the TCO reagent, may need to be determined empirically.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.5)

  • TCO-PNB Ester

  • Anhydrous DMSO

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5). If the protein is in a buffer containing Tris or glycine, it must be exchanged into an appropriate amine-free buffer.

  • TCO-PNB Ester Stock Solution: Immediately before use, allow the TCO-PNB ester vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal excess depends on the protein concentration and desired degree of labeling.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes. This step deactivates any unreacted ester.

  • Purification: Remove the excess, unreacted TCO-PNB ester and quenching buffer salts using a desalting column or dialysis. The purified TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare both the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Reaction: Mix the two components together. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended to ensure complete consumption of the TCO-labeled protein.

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. Reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate from any excess tetrazine reagent using an appropriate method, such as size-exclusion chromatography (SEC).

Troubleshooting Logic Diagram

Diagram 2: Troubleshooting Low Yield

This diagram provides a logical workflow to diagnose the cause of low final conjugation yield.

Caption: A decision tree to diagnose potential causes of low bioconjugation yield.

References

solubility issues with (2E)-TCO-PNB ester and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-TCO-PNB ester, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation and click chemistry.[1][2] It contains a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester. The TCO group reacts with tetrazine-modified molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][3] The PNB ester is an amine-reactive group that can be used to label proteins, antibodies, or other molecules containing primary amines.[4] This reagent is often used as a linker in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).

Q2: What are the storage recommendations for this compound?

To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions. For long-term storage, the solid powder should be kept at -20°C in a sealed container, protected from moisture and light. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to note that TCO compounds can isomerize to their less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended.

Q3: In which solvents is this compound soluble?

This compound is a solid that is generally soluble in polar aprotic solvents. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It can also be dissolved in other anhydrous, amine-free organic solvents such as dimethylformamide (DMF).

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty Dissolving the Solid this compound

If you are having trouble dissolving the lyophilized powder, consider the following solutions:

  • Use High-Quality, Anhydrous Solvent: this compound is sensitive to moisture. Always use a fresh, unopened bottle of anhydrous DMSO or DMF to prepare your stock solution. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.

  • Sonication: If the compound does not readily dissolve, brief sonication can help to break up any aggregates and facilitate dissolution.

  • Gentle Warming: Gentle warming of the solution may also aid in dissolving the compound. However, avoid excessive heat as it may degrade the molecule.

Issue 2: Precipitation of this compound Upon Addition to Aqueous Buffer

A common issue is the precipitation of the compound when the organic stock solution is added to an aqueous reaction buffer. This is due to the hydrophobic nature of the TCO moiety.

  • Optimize Solvent Concentration: Minimize the percentage of the organic solvent in the final reaction mixture. While some organic solvent is necessary to maintain solubility, high concentrations can denature proteins or interfere with biological assays.

  • Consider PEGylated Analogs: If solubility in aqueous buffers remains a significant issue, consider using a PEGylated version of the TCO-ester. Polyethylene glycol (PEG) linkers are hydrophilic and can significantly improve the water solubility of the molecule and reduce aggregation of labeled proteins.

  • pH of the Aqueous Buffer: For reactions involving the PNB ester and primary amines, the pH of the buffer is critical. The optimal pH for the coupling reaction is typically between 7.2 and 8.5. At lower pH, the amine groups are protonated and less reactive. At higher pH (above 8.5), hydrolysis of the ester becomes a significant competing reaction.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO.

SolventConcentrationMethodSource
DMSO100 mg/mL (343.29 mM)Requires sonication. It is noted that hygroscopic DMSO can negatively impact solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution briefly.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.

  • Store the stock solution at -20°C or -80°C as recommended.

Protocol 2: General Procedure for Labeling a Protein with this compound
  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a pH between 7.2 and 8.5. Common buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted ester.

  • Purification: Remove excess, unreacted labeling reagent using size-exclusion chromatography (e.g., a desalting column).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification start Start dissolve Dissolve (2E)-TCO-PNB in Anhydrous DMSO start->dissolve protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->protein_prep mix Add TCO-PNB Ester Stock to Protein Solution dissolve->mix protein_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify by Size-Exclusion Chromatography quench->purify end TCO-Labeled Protein purify->end

Caption: Workflow for protein labeling with this compound.

troubleshooting_logic cluster_dissolving Problem: Difficulty Dissolving Solid cluster_precipitation Problem: Precipitation in Aqueous Buffer issue Solubility Issue with This compound check_solvent Is the solvent anhydrous and fresh? issue->check_solvent check_solvent_conc Is the organic solvent concentration minimized? issue->check_solvent_conc use_sonication Apply sonication check_solvent->use_sonication If yes gentle_warming Apply gentle warming use_sonication->gentle_warming check_ph Is the buffer pH optimal (7.2-8.5)? check_solvent_conc->check_ph If yes consider_peg Consider using a PEGylated TCO-ester check_ph->consider_peg If issue persists

Caption: Troubleshooting logic for this compound solubility issues.

References

Validation & Comparative

A Head-to-Head Comparison: (2E)-TCO-PNB Ester vs. NHS Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise covalent modification of biomolecules, the choice of amine-reactive chemistry is a critical determinant of experimental success. This guide provides an objective comparison of the (2E)-TCO-PNB ester with the widely utilized N-hydroxysuccinimide (NHS) esters for the functionalization of proteins and other amine-containing molecules.

This comparison delves into the chemical properties, performance characteristics, and detailed experimental protocols for both reagent classes. By presenting quantitative data and clear procedural outlines, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

Chemical Properties and Reaction Mechanisms

Both (2E)-TCO-PNB esters and NHS esters are employed to modify primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues, forming a stable amide bond. However, the nature of the activated ester and the subsequent reaction kinetics and stability differ significantly.

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties. The p-nitrophenyl (PNP) carbonate group provides reactivity towards primary amines. Concurrently, the (trans-cyclooctene) (TCO) group enables participation in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-functionalized molecule. This dual functionality allows for a two-step labeling strategy.

NHS esters , or N-hydroxysuccinimide esters, are one of the most common reagents for amine modification. The NHS ester group reacts with primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.

The reaction of both ester types with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the respective leaving group (p-nitrophenol or N-hydroxysuccinimide) and forming the desired amide bond.

Performance Comparison: Reactivity and Stability

The selection of an appropriate amine-reactive reagent often hinges on a balance between reactivity and stability. A highly reactive ester may lead to faster conjugation but can also be more susceptible to hydrolysis, a competing reaction in aqueous buffers that reduces conjugation efficiency.

FeatureThis compound (p-Nitrophenyl Ester)NHS EsterReferences
Reaction Rate with Amines ModerateFast (reported to be ~100-fold faster than phenyl esters)[1]
Optimal pH Range 8.0 - 9.57.2 - 8.5[1][2]
Aqueous Stability (Hydrolysis) Less stableMore stable[3]
Primary Target Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)[2]
Byproduct p-nitrophenolN-hydroxysuccinimide
Key Advantage Provides a bioorthogonal TCO handle for subsequent click chemistry.Well-established chemistry with extensive literature and protocols.
Key Disadvantage Slower reaction rate and lower hydrolytic stability compared to NHS esters.Susceptible to hydrolysis, especially at higher pH.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for labeling a protein with an NHS ester and an adapted protocol for using this compound, based on established procedures for amine-reactive compounds.

Protocol 1: Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester-functionalized molecule to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester reagent

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Amount: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column.

Protocol 2: Adapted Protocol for Protein Labeling with this compound

This protocol is adapted for the labeling of primary amines on a protein with this compound. Due to the lower reactivity and stability of the p-nitrophenyl ester compared to the NHS ester, a slightly higher pH and careful monitoring of the reaction may be required.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. The higher molar excess is recommended to compensate for the lower reactivity and potential hydrolysis.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Reaction progress can be monitored by measuring the absorbance of the released p-nitrophenolate at 405 nm.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and p-nitrophenol by desalting or dialysis. The TCO-labeled protein is now ready for the subsequent bioorthogonal reaction with a tetrazine-modified molecule.

Visualization of Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

NHS_Ester_Reaction Protein-NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R Protein-NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide

Caption: Reaction of an NHS ester with a primary amine.

TCO_PNB_Ester_Reaction Protein-NH2 Protein-NH₂ TCO_Amide_Bond Protein-NH-CO-(2E)-TCO Protein-NH2->TCO_Amide_Bond Nucleophilic Attack TCO_PNB_Ester (2E)-TCO-CO-O-PNP TCO_PNB_Ester->TCO_Amide_Bond PNP p-nitrophenol

Caption: Reaction of this compound with a primary amine.

Bioconjugation_Workflow Start Start: Protein Solution in Amine-Free Buffer Prepare_Ester Prepare Ester Stock Solution (NHS or TCO-PNB) Start->Prepare_Ester Reaction Add Ester to Protein Incubate Prepare_Ester->Reaction Quench Quench Reaction (Optional for NHS, Recommended for TCO-PNB) Reaction->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End: Purified Labeled Protein Purify->End

Caption: General experimental workflow for amine labeling.

Conclusion

Both (2E)-TCO-PNB esters and NHS esters are valuable tools for the modification of primary amines in biomolecules. The choice between them should be guided by the specific requirements of the application.

  • NHS esters are the preferred choice for applications requiring rapid and efficient amine labeling, where the introduction of a bioorthogonal handle is not necessary. The vast body of literature and well-established protocols make them a reliable and straightforward option.

  • This compound is the ideal reagent when a two-step labeling strategy is desired, leveraging the power of bioorthogonal click chemistry. While the initial amine labeling is slower and requires more careful optimization than with NHS esters, the resulting TCO-functionalized molecule can be specifically and efficiently reacted with a tetrazine-labeled partner in complex biological environments.

By carefully considering the trade-offs in reactivity, stability, and the desired downstream application, researchers can select the optimal amine-reactive chemistry to achieve their scientific goals.

References

A Comparative Guide to TCO-PNB Ester Conjugation and its Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester for bioconjugation with alternative reagents, focusing on experimental data to inform your selection process. Detailed protocols for conjugation and its validation by mass spectrometry are included to support your research and development endeavors.

TCO-PNB Ester: An Amine-Reactive Linker for Bioorthogonal Chemistry

TCO-PNB ester is a chemical tool used to introduce a trans-cyclooctene (TCO) moiety onto biomolecules. The p-nitrophenyl (PNB) ester group reacts with primary amines, such as the lysine residues on proteins, to form a stable amide bond.[1] The incorporated TCO group can then participate in a highly efficient and specific bioorthogonal reaction with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This "click chemistry" reaction is exceptionally fast and proceeds readily in biological systems without the need for a catalyst.[3]

However, the practical application of TCO-PNB ester for modifying proteins in aqueous environments is limited. The reagent exhibits poor solubility in aqueous buffers and the PNB ester is susceptible to hydrolysis, which competes with the desired amine conjugation reaction and reduces labeling efficiency.[4]

Performance Comparison of Amine-Reactive TCO Reagents

To overcome the limitations of TCO-PNB ester, alternative reagents incorporating a hydrophilic polyethylene glycol (PEG) spacer have been developed. These TCO-PEG-NHS esters show significantly improved performance in aqueous bioconjugation. The following table summarizes key performance data comparing a standard amine-reactive TCO linker (analogous to TCO-PNB ester) with a TCO-PEG4-NHS ester.

ParameterNHS-TCONHS-PEG4-TCORationale for Improvement
Active TCO Reactivity (%) 10.9546.65The hydrophilic PEG spacer prevents the hydrophobic TCO group from burying itself within the protein structure, thus maintaining its accessibility and reactivity.
Solubility in Aqueous Buffers LowHighThe PEG linker imparts hydrophilicity, improving the solubility of the reagent and the resulting conjugate in aqueous media.
Hydrolytic Stability of Ester Prone to HydrolysisImprovedWhile all NHS esters are susceptible to hydrolysis, the increased reactivity of PEGylated esters in the desired amine reaction can lead to higher overall conjugation efficiency before significant hydrolysis occurs.

Comparison with Other Bioorthogonal Chemistries

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions available. Here's a comparison of its reaction rate with another commonly used click chemistry pair, DBCO-azide.

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-electron-demand Diels-Alder (iEDDA) trans-Cyclooctene (TCO)Tetrazine (Tz)~800 - 30,000Extremely fast, highly specific, bioorthogonal, catalyst-free.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO)Azide~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.

Experimental Protocols

I. Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol describes the conjugation of an antibody with TCO-PEG4-NHS ester. A similar protocol can be adapted for other proteins.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS) at 1-5 mg/mL.

  • TCO-PEG4-NHS ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, pH 7-9.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting spin columns.

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).

  • Quantification: Determine the protein concentration and the degree of labeling.

II. Validation of TCO Conjugation by MALDI-TOF Mass Spectrometry

This protocol outlines the procedure for determining the number of TCO groups conjugated to an antibody (degree of labeling) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

  • TCO-conjugated antibody.

  • Unmodified antibody (as a control).

  • MALDI Matrix Solution: 10 mg/mL sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).

  • MALDI target plate.

Procedure:

  • Sample Preparation:

    • Mix 1 µL of the TCO-conjugated antibody solution (typically at 0.5-1 mg/mL) with 1 µL of the MALDI Matrix Solution.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

    • Repeat for the unmodified antibody control.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra for both the unmodified and the TCO-conjugated antibody samples using a MALDI-TOF mass spectrometer in linear, positive ion mode. The instrument should be calibrated for high mass ranges.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified antibody from its mass spectrum.

    • Determine the average molecular weight of the TCO-conjugated antibody from its mass spectrum.

    • Calculate the mass shift by subtracting the average molecular weight of the unmodified antibody from that of the conjugated antibody.

    • Calculate the Degree of Labeling (DOL) by dividing the mass shift by the molecular weight of the TCO-PEG4-NHS linker that has been incorporated (note: the NHS group is lost during the reaction). The mass of the incorporated TCO-PEG4 moiety is approximately 399.15 g/mol .

    DOL = (Mass of Conjugated Antibody - Mass of Unmodified Antibody) / Mass of Incorporated TCO-Linker

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

cluster_conjugation Antibody Conjugation Antibody Antibody Reaction Reaction Antibody->Reaction TCO-PEG4-NHS TCO-PEG4-NHS TCO-PEG4-NHS->Reaction Purification Purification Reaction->Purification TCO-Antibody TCO-Antibody Purification->TCO-Antibody

Antibody conjugation workflow.

cluster_validation Mass Spectrometry Validation TCO-Antibody_Sample TCO-Antibody Sample_Prep Sample-Matrix Spotting TCO-Antibody_Sample->Sample_Prep Unmodified_Antibody_Sample Unmodified Antibody Unmodified_Antibody_Sample->Sample_Prep Matrix Matrix Matrix->Sample_Prep MALDI_TOF MALDI-TOF MS Analysis Sample_Prep->MALDI_TOF Data_Analysis Data Analysis & DOL Calculation MALDI_TOF->Data_Analysis

Mass spectrometry validation workflow.

Aqueous_Buffer Working in Aqueous Buffer? Start->Aqueous_Buffer Use_TCO_PEG_NHS Use TCO-PEG-NHS Ester Aqueous_Buffer->Use_TCO_PEG_NHS Yes Consider_TCO_PNB Consider TCO-PNB Ester (for organic media) Aqueous_Buffer->Consider_TCO_PNB No Validate_MS Validate Conjugation by Mass Spectrometry Use_TCO_PEG_NHS->Validate_MS Consider_TCO_PNB->Validate_MS Validate_MS->End

Decision-making for TCO reagent selection.

References

Axial vs. Equatorial T.C.O. Isomers: A Comparative Analysis for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal reaction components is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and biocompatibility. Within the TCO family, the stereochemistry of substituents gives rise to axial and equatorial isomers, which exhibit distinct properties. This guide provides a comparative analysis of these isomers, supported by experimental data, to inform the selection of the optimal TCO derivative for specific research applications.

The reactivity of TCO isomers is intrinsically linked to their ground-state energy and ring strain. The axial isomer is generally more reactive than its equatorial counterpart. This is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy barrier for the cycloaddition reaction with tetrazines.[1][2] Experimental data consistently demonstrates that axial TCO derivatives can react with tetrazines several times faster than the corresponding equatorial isomers.[1][3]

Quantitative Comparison of Axial and Equatorial TCO Isomers

The following table summarizes key performance metrics for axial and equatorial TCO isomers based on published experimental data.

PropertyAxial TCO IsomerEquatorial TCO IsomerKey Insights
Reactivity (Second-Order Rate Constant, k₂) with 3,6-dipyridyl-s-tetrazine ~70,000 - 80,200 M⁻¹s⁻¹[1]~22,400 - 22,600 M⁻¹s⁻¹The axial isomer is approximately 3-4 times more reactive than the equatorial isomer. This is a critical advantage for applications requiring rapid conjugation at low concentrations.
Relative Stability More prone to isomerization.Generally more stable.The higher ring strain that contributes to the axial isomer's reactivity also makes it more susceptible to isomerization to the unreactive cis-cyclooctene form, particularly in the presence of thiols.
Hydrophilicity (logP) Generally more hydrophobic.Generally more hydrophilic.While specific values depend on the substituent, the equatorial position often allows for better solvation, leading to improved aqueous solubility. For example, the logP of equatorial trans-cyclooct-4-enol is 1.11, indicating greater hydrophilicity than some other TCO derivatives.
Synthetic Accessibility Typically the minor product in photoisomerization (equatorial:axial ratio of ~2.2:1).The major product of photoisomerization, making it more readily accessible.Diastereoselective synthetic routes are being developed to improve the yield of the axial isomer.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

TCO_Isomer_Equilibrium_and_Reaction cluster_TCO TCO Isomers cluster_Reaction Bioorthogonal Reaction axial Axial TCO equatorial Equatorial TCO axial->equatorial Equilibrium Axial_Product Dihydropyridazine (from Axial TCO) axial->Axial_Product k_axial (fast) Equatorial_Product Dihydropyridazine (from Equatorial TCO) equatorial->Equatorial_Product k_equatorial (slower) Tetrazine Tetrazine

Equilibrium and reaction pathways of axial and equatorial TCO isomers.

Experimental_Workflow start Start: Synthesize/Isolate Axial and Equatorial TCO Isomers reactivity Reactivity Assay (Stopped-Flow Kinetics) start->reactivity stability Stability Assay (Thiol-Mediated Isomerization) start->stability hydrophilicity Hydrophilicity Assay (logP Determination) start->hydrophilicity data Data Analysis and Comparison reactivity->data stability->data hydrophilicity->data conclusion Conclusion: Select Optimal Isomer for Application data->conclusion

Experimental workflow for the comparative analysis of TCO isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are outlines of key experimental protocols for the comparative analysis of axial and equatorial TCO isomers.

Protocol 1: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This method is employed to measure the rapid kinetics of the TCO-tetrazine ligation.

Objective: To determine the second-order rate constant (k₂) for the reaction of axial and equatorial TCO isomers with a given tetrazine.

Materials:

  • Axial TCO isomer solution in a suitable solvent (e.g., PBS, methanol).

  • Equatorial TCO isomer solution in the same solvent.

  • Tetrazine solution in the same solvent.

  • Stopped-flow spectrophotometer.

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Reagent Preparation: Prepare a solution of the tetrazine and a series of solutions of each TCO isomer at varying concentrations. To ensure pseudo-first-order conditions, the TCO isomer should be in at least 10-fold excess over the tetrazine.

  • Measurement:

    • Load one syringe with the tetrazine solution and the other with a TCO isomer solution.

    • Initiate the measurement, which rapidly mixes the two solutions and records the decrease in the characteristic absorbance of the tetrazine (typically around 320 nm or 520 nm, depending on the tetrazine structure) over time.

    • Repeat the measurement for each concentration of the TCO isomer.

  • Data Analysis:

    • Fit the absorbance decay curve for each reaction to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Plot k_obs versus the concentration of the TCO isomer.

    • The slope of the resulting linear plot is the second-order rate constant (k₂).

Protocol 2: Thiol Stability Assay

This protocol assesses the stability of TCO isomers in the presence of biologically relevant thiols.

Objective: To compare the rate of thiol-mediated isomerization of axial and equatorial TCO isomers to their inactive cis-cyclooctene counterparts.

Materials:

  • Axial and equatorial TCO isomer solutions in a buffered solvent (e.g., PBS).

  • A solution of a thiol, such as glutathione or mercaptoethanol, in the same buffer.

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare NMR tubes containing a known concentration of each TCO isomer in the buffered solvent.

  • Initiation of Isomerization: Add a specific concentration of the thiol solution to each NMR tube.

  • Monitoring: Acquire ¹H NMR spectra of the samples at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Monitor the appearance of new peaks corresponding to the cis-cyclooctene isomer and the disappearance of the peaks corresponding to the trans-cyclooctene isomer.

    • Integrate the relevant peaks to determine the percentage of isomerization over time for both the axial and equatorial isomers.

    • Plot the percentage of remaining trans-isomer versus time to compare the stability of the two isomers.

Protocol 3: Determination of Hydrophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's hydrophilicity/hydrophobicity.

Objective: To experimentally determine and compare the logP values of axial and equatorial TCO isomers.

Materials:

  • Axial and equatorial TCO isomers.

  • n-Octanol.

  • Water or buffer (e.g., PBS).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure (Shake-Flask Method):

  • Preparation: Prepare a stock solution of each TCO isomer in either water/buffer or n-octanol.

  • Partitioning:

    • In a separatory funnel, combine equal volumes of n-octanol and water/buffer.

    • Add a known amount of the TCO isomer stock solution.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

  • Quantification:

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Determine the concentration of the TCO isomer in each layer using a suitable analytical method.

  • Calculation:

    • Calculate the logP value using the formula: logP = log([TCO]_octanol / [TCO]_aqueous).

    • Compare the logP values obtained for the axial and equatorial isomers.

Conclusion

The choice between axial and equatorial TCO isomers is a trade-off between reactivity and stability. For applications demanding the fastest possible reaction kinetics, such as in vivo imaging with low concentrations of labeling agents, the highly reactive axial isomer is often the preferred choice, despite its lower stability and synthetic accessibility. Conversely, when greater stability is paramount, or when synthetic ease and cost are significant factors, the equatorial isomer presents a robust and reliable option. This guide provides the foundational data and experimental frameworks to enable researchers to make an informed decision based on the specific requirements of their drug development or chemical biology research.

References

A Comparative Guide to the Biocompatibility of TCO-PNB and TCO-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCO-Ester Linkers

TCO linkers are widely employed in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This "click chemistry" reaction is prized for its rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts, rendering it highly biocompatible[1]. TCO-PNB and TCO-NHS esters are amine-reactive linkers that facilitate the attachment of the TCO moiety to biomolecules such as antibodies and proteins through the formation of stable amide bonds[1][2].

Comparison of TCO-PNB and TCO-NHS Ester Linkers

FeatureTCO-PNB EsterTCO-NHS EsterReferences
Reactive Group p-nitrobenzyl (PNB) esterN-hydroxysuccinimidyl (NHS) ester[2][3]
Leaving Group p-nitrophenolN-hydroxysuccinimide
Reactivity with Amines Reactive with primary amines to form amide bonds.Highly reactive with primary amines to form stable amide bonds.
Hydrolytic Stability Data not readily available, but generally more stable than NHS esters.Prone to hydrolysis in aqueous solutions, with a half-life of minutes to hours depending on pH.
Biocompatibility of Linker The TCO moiety is generally considered biocompatible.The TCO moiety is generally considered biocompatible.
Biocompatibility of Leaving Group Limited direct data on p-nitrophenol in this context. High concentrations of nitrophenols can be toxic.N-hydroxysuccinimide is generally considered to have low toxicity at the concentrations produced during bioconjugation.

Biocompatibility Assessment

A thorough assessment of linker biocompatibility should encompass cytotoxicity, in vivo stability, and immunogenicity. The following sections detail the experimental protocols to evaluate these parameters.

Cytotoxicity Assessment

Cytotoxicity assays are crucial to determine if the linker or its byproducts have a toxic effect on cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells of interest (e.g., a relevant cancer cell line and a non-target control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate (e.g., antibody-linker conjugate), the free linker, and the leaving group (p-nitrophenol or NHS) in cell culture medium. Add the test articles to the cells and incubate for 24-72 hours.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

G cluster_0 In Vitro Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Treatment with Test Articles Treatment with Test Articles Cell Seeding->Treatment with Test Articles 24h Incubation Incubation Treatment with Test Articles->Incubation 24-72h Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay MTT or CellTiter-Glo

In Vivo Stability

The stability of the linker in a biological environment is critical to ensure that the payload is delivered to the target site and to minimize off-target toxicity.

Experimental Protocol: In Vivo Plasma Stability Assay

  • Animal Model: Utilize a relevant animal model (e.g., mice or rats).

  • Administration: Administer the bioconjugate intravenously at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 24, 48, and 72 hours) post-administration.

  • Sample Processing: Separate the plasma from the blood samples.

  • Quantification:

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the intact bioconjugate, free payload, and any metabolites in the plasma.

    • ELISA: Develop an enzyme-linked immunosorbent assay to measure the concentration of the intact antibody-drug conjugate.

  • Data Analysis: Determine the pharmacokinetic parameters, including the half-life of the intact bioconjugate.

G cluster_0 In Vivo Stability Assay Workflow Administer Bioconjugate Administer Bioconjugate Blood Sampling (Time Points) Blood Sampling (Time Points) Administer Bioconjugate->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Quantification (LC-MS/MS or ELISA) Quantification (LC-MS/MS or ELISA) Plasma Separation->Quantification (LC-MS/MS or ELISA) Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification (LC-MS/MS or ELISA)->Pharmacokinetic Analysis

Immunogenicity Assessment

The linker and its byproducts should not elicit a significant immune response.

Experimental Protocol: Immunogenicity Risk Assessment

A comprehensive immunogenicity assessment involves a multi-pronged approach:

  • In Silico Analysis: Use computational tools to predict potential T-cell and B-cell epitopes within the linker-payload structure.

  • In Vitro Assays:

    • T-cell Proliferation Assay: Co-culture peripheral blood mononuclear cells (PBMCs) from multiple donors with the bioconjugate, free linker, and leaving group. Measure T-cell proliferation using methods like 3H-thymidine incorporation or CFSE dilution.

    • Cytokine Release Assay: Measure the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from PBMCs upon exposure to the test articles using ELISA or multiplex bead arrays.

  • In Vivo Studies: In preclinical animal models, monitor for the formation of anti-drug antibodies (ADAs) against the bioconjugate over the course of the study using ELISA-based methods.

G cluster_0 Immunogenicity Assessment Workflow cluster_1 In Vitro Assays In Silico Epitope Prediction In Silico Epitope Prediction In Vitro Assays In Vitro Assays In Silico Epitope Prediction->In Vitro Assays In Vivo ADA Monitoring In Vivo ADA Monitoring In Vitro Assays->In Vivo ADA Monitoring T-cell Proliferation T-cell Proliferation Cytokine Release Cytokine Release

Conclusion

Both TCO-PNB and TCO-NHS esters offer efficient methods for the amine-reactive labeling of biomolecules for subsequent bioorthogonal conjugation. While TCO-NHS esters are more widely characterized, with N-hydroxysuccinimide being a well-tolerated leaving group, the biocompatibility of the p-nitrophenol leaving group from TCO-PNB esters warrants careful consideration and experimental evaluation. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons and to thoroughly assess the biocompatibility of their specific bioconjugates, ensuring the selection of the most appropriate linker for their therapeutic or diagnostic application. It is imperative to perform these assessments on the final bioconjugate, as the properties of the linker can be influenced by the molecule to which it is attached.

References

A Comparative Analysis of TCO-PNB Ester Labeling Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. The choice of conjugation chemistry directly impacts the yield, stability, and functionality of the resulting bioconjugate. This guide provides a quantitative comparison of TCO-PNB ester for protein labeling against its more effective alternatives, supported by experimental data and detailed protocols.

The use of trans-cyclooctene (TCO) in bioorthogonal chemistry, particularly its rapid, catalyst-free reaction with tetrazines (an inverse-electron-demand Diels-Alder cycloaddition), has made it a popular choice for labeling biomolecules. TCO-PNB (p-nitrophenyl) ester is an amine-reactive reagent designed to introduce the TCO moiety onto proteins by reacting with primary amines, such as the side chains of lysine residues. However, experimental evidence strongly suggests that TCO-PNB ester and similar simple TCO-NHS esters are not ideal for labeling proteins in aqueous environments.

Quantitative Comparison of Labeling Efficiency

Direct quantitative comparisons reveal that the functional labeling efficiency of standard TCO-esters on antibodies in aqueous buffers is significantly lower than that of TCO-esters featuring a hydrophilic polyethylene glycol (PEG) spacer. The hydrophobic nature of the TCO group leads to its sequestration within the protein structure, rendering it inaccessible for subsequent reaction with tetrazine.[1][2]

A key study by Rahim, M.K., et al. (2015) in Bioconjugate Chemistry demonstrated that when an anti-EGFR antibody was labeled using a standard TCO-NHS ester, only about 10% of the attached TCO groups were functional and able to react with a tetrazine-fluorophore probe.[1] In contrast, incorporating a hydrophilic PEG linker between the TCO and the amine-reactive group dramatically improves the accessibility and reactivity of the TCO moiety.

ReagentTarget ProteinLabeling Efficiency (Functional TCOs)Key Findings
Standard TCO-NHS Ester Anti-EGFR Antibody~10%The majority of conjugated TCOs are non-reactive, likely due to hydrophobic interactions with the antibody.[1]
TCO-PEG4-NHS Ester Single-Domain Antibody (sdAb)~65-75%The PEG spacer significantly improves the accessibility of the TCO group, leading to higher functional labeling yields.
TCO-GK-PEG4-NHS Ester Single-Domain Antibody (sdAb)~85%Further modification of the linker can enhance labeling efficiency.
DBCO-PEG-TCO (via azide) Azide-modified Antibody>5-fold enhancementAn alternative "dual bioorthogonal" approach using a PEG linker to attach TCO to an azide-modified antibody shows a significant increase in functional TCO density.[1]

Experimental Protocols

Below are detailed protocols for the two-step bioorthogonal labeling of a protein, starting with the introduction of the TCO moiety using a recommended TCO-PEG-NHS ester, followed by the click reaction with a tetrazine conjugate.

Protocol 1: Protein Modification with TCO-PEG-NHS Ester

This protocol describes the initial functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative containing a PEG spacer.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEGn-NHS ester (e.g., n=4 or 12)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Prepare TCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-PEG-NHS ester and quenching buffer using a desalting spin column or dialysis.

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using size-exclusion chromatography.

Mandatory Visualizations

To better illustrate the chemical processes and workflows, the following diagrams are provided.

cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine residues) TCO_Protein TCO-labeled Protein Protein->TCO_Protein Reaction in amine-free buffer (pH 7.2-8.0) TCO_Ester TCO-PEG-NHS Ester TCO_Ester->TCO_Protein TCO_Protein_2 TCO-labeled Protein Tetrazine Tetrazine Conjugate (e.g., Tetrazine-Fluorophore) Final_Conjugate Final Labeled Protein Conjugate Tetrazine->Final_Conjugate TCO_Protein_2->Final_Conjugate Inverse-electron-demand Diels-Alder Cycloaddition

Caption: Workflow for two-step bioorthogonal protein labeling.

cluster_reaction TCO-NHS Ester Reaction with Primary Amine cluster_products TCO TCO-PEG- NHS_Ester NHS Ester TCO->NHS_Ester Plus1 + NHS_Ester->Plus1 Protein_Amine Protein-NH2 Plus1->Protein_Amine TCO_Protein_Bond TCO-PEG-NH-Protein Protein_Amine->TCO_Protein_Bond Stable Amide Bond Formation Plus2 + TCO_Protein_Bond->Plus2 NHS NHS (leaving group) Plus2->NHS

Caption: Chemical reaction of TCO-PEG-NHS ester with a primary amine.

Conclusion and Recommendations

The quantitative data clearly indicates that for efficient and reliable labeling of proteins in aqueous solutions, TCO-PNB ester and other simple TCO-NHS esters are not the recommended reagents. The hydrophobicity of the TCO moiety significantly reduces its accessibility, leading to low functional yields.

Recommendation: For researchers aiming to leverage TCO-tetrazine click chemistry for protein labeling, it is highly recommended to use TCO-esters that incorporate a hydrophilic PEG spacer (e.g., TCO-PEG4-NHS Ester or TCO-PEG12-NHS Ester). This modification prevents the hydrophobic TCO group from being masked by the protein, thereby ensuring a much higher functional labeling efficiency and more reliable experimental outcomes. This strategic choice of reagent is paramount for the successful development of precisely engineered bioconjugates.

References

A Head-to-Head Comparison of TCO-PNB Ester and TCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for introducing bioorthogonal handles is a critical decision that directly impacts the efficiency, specificity, and overall success of their conjugation strategies. Trans-cyclooctene (TCO) moieties, which react with tetrazines via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, are popular bioorthogonal reporters. TCO-PNB ester and TCO-PEG-NHS ester are two common amine-reactive reagents used to install the TCO group onto biomolecules. This guide provides an objective, data-driven comparison of these two reagents to inform the selection process for specific bioconjugation needs.

Introduction to TCO-PNB and TCO-PEG-NHS Esters

Both TCO-PNB (p-nitrophenyl) ester and TCO-PEG-NHS (N-hydroxysuccinimidyl) ester are designed to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable covalent bond. This process attaches the TCO group to the biomolecule, rendering it ready for a subsequent, highly specific "click" reaction with a tetrazine-modified molecule. Despite this shared functionality, their chemical properties lead to distinctly different applications and performance in bioconjugation.

Key Differences at a Glance

FeatureTCO-PNB EsterTCO-PEG-NHS Ester
Recommended Application Modification of amine-containing molecules in organic media.Bioconjugation of proteins, antibodies, and other biomolecules in aqueous buffers.[1][2]
Reactive Group p-nitrophenyl esterN-hydroxysuccinimidyl ester
Spacer NonePolyethylene glycol (PEG)
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM, THF, Chloroform).[2]The PEG spacer enhances water solubility.[3]
Performance in Aqueous Buffers Not recommended due to poor labeling efficiency of proteins.[1]Well-suited for protein and antibody labeling.

Performance Comparison

A direct quantitative comparison of TCO-PNB ester and TCO-PEG-NHS ester in the same aqueous bioconjugation reaction is not practical, as TCO-PNB ester is not recommended for such applications. However, we can compare their intended applications and the performance of TCO-PEG-NHS ester in its recommended environment.

TCO-PNB Ester: A Tool for Organic Synthesis

TCO-PNB ester is primarily utilized as an amine-reactive building block in organic synthesis. Its solubility in organic solvents makes it suitable for modifying small molecules or substrates that are not compatible with aqueous environments. The p-nitrophenyl group is a good leaving group for reactions with amines in anhydrous conditions. However, in aqueous buffers, the hydrophobicity of the TCO-PNB ester can lead to low solubility and aggregation, resulting in poor labeling efficiency of proteins.

TCO-PEG-NHS Ester: Optimized for Aqueous Bioconjugation

The TCO-PEG-NHS ester is specifically designed for bioconjugation in aqueous media. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer offers several advantages:

  • Enhanced Aqueous Solubility: The PEG chain improves the water solubility of the reagent, preventing aggregation and ensuring its availability for reaction with the target biomolecule.

  • Reduced Steric Hindrance: The flexible PEG spacer provides a long connection between the TCO group and the biomolecule, which can minimize steric hindrance and improve the accessibility of the TCO for the subsequent reaction with tetrazine.

  • Improved Reaction Efficiency: Studies have shown that the incorporation of a PEG linker can significantly enhance the reactivity of the TCO group. Research comparing NHS-TCO with NHS-PEG4-TCO demonstrated a greater than four-fold increase in TCO reactivity with the PEG spacer. The percentage of active TCOs improved from 10.95% to 46.65% of the total linker modified.

The N-hydroxysuccinimidyl (NHS) ester is a well-established reactive group for targeting primary amines on proteins in aqueous solutions at a slightly alkaline pH (typically 7.2-8.5).

Quantitative Data: TCO-PEG-NHS Ester Performance

ParameterValueSource
TCO Reactivity Improvement with PEG4 linker > 4-fold increase
Active TCOs (NHS-TCO) 10.95%
Active TCOs (NHS-PEG4-TCO) 46.65%
Recommended Reaction pH for NHS Ester 7.2 - 8.5
Typical Molar Excess of NHS Ester to Protein 10x to 100x

Experimental Protocols

Protocol 1: Labeling of an Antibody with TCO-PEG-NHS Ester

This protocol is adapted from a general antibody conjugation procedure using NHS esters.

Materials:

  • Antibody of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.5 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5

  • Spin Desalting Columns (e.g., 40K MWCO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS using a spin desalting column.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • TCO-PEG-NHS Ester Preparation:

    • Allow the vial of TCO-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the antibody solution with the 0.5 M NaHCO₃ buffer to achieve a final bicarbonate concentration of approximately 100 mM.

    • Add the desired molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution. A typical starting point is a 20-fold molar excess.

    • Pipette gently to mix.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes on ice to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the excess, unreacted TCO-PEG-NHS ester and quenching buffer by purifying the TCO-labeled antibody using a spin desalting column equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules conjugated per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a tetrazine-fluorophore conjugate and measuring the absorbance.

Visualizing the Workflow and Mechanisms

Chemical Structures and Reaction

cluster_TCO_PNB TCO-PNB Ester cluster_TCO_PEG_NHS TCO-PEG-NHS Ester TCO_PNB TCO-PNB Ester TCO_PEG_NHS TCO-PEG-NHS Ester

Caption: Chemical Structures of TCO-PNB and TCO-PEG-NHS Esters.

Protein Protein-NH2 TCO_Protein TCO-labeled Protein Protein->TCO_Protein Reaction at pH 7.2-8.5 TCO_PEG_NHS TCO-PEG-NHS Ester TCO_PEG_NHS->TCO_Protein NHS NHS (leaving group) TCO_Protein->NHS release

Caption: Amine labeling with TCO-PEG-NHS Ester.

start Start: Antibody Solution buffer_exchange Buffer Exchange (if needed) into amine-free buffer start->buffer_exchange reaction Labeling Reaction: Add NHS ester to Antibody (pH 8.5, 1 hr, RT) buffer_exchange->reaction prep_reagent Prepare TCO-PEG-NHS Ester in anhydrous DMSO prep_reagent->reaction quench Quench Reaction (Tris-HCl) reaction->quench purify Purify Conjugate (Spin Desalting Column) quench->purify end End: TCO-labeled Antibody purify->end

Caption: Experimental workflow for antibody labeling.

Conclusion

The choice between TCO-PNB ester and TCO-PEG-NHS ester for bioconjugation is clear-cut based on the intended application. TCO-PNB ester is a valuable reagent for modifying amine-containing molecules in organic synthesis. However, for the crucial task of labeling proteins, antibodies, and other biomolecules in aqueous environments, TCO-PEG-NHS ester is the superior choice. Its PEG spacer enhances solubility, reduces steric hindrance, and significantly improves the reactivity of the TCO group, leading to more efficient and reliable bioconjugation. For researchers in drug development and related fields, the use of TCO-PEG-NHS ester is recommended to ensure robust and reproducible installation of the TCO bioorthogonal handle onto their biomolecules of interest.

References

A Comprehensive Guide to the Kinetics of TCO-Tetrazine Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine derivatives is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates.[1][2] This rapid, selective, and biocompatible ligation has propelled advancements in live-cell imaging, pre-targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4][5] This guide provides a comparative analysis of the kinetics of various TCO-tetrazine pairs, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagents for their specific applications.

Unparalleled Reaction Speeds: A Quantitative Comparison

The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which can vary by several orders of magnitude depending on the specific structures of the TCO and tetrazine. The following table summarizes experimentally determined k₂ values for a range of TCO-tetrazine pairs, offering a clear comparison of their reaction kinetics.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/WaterNot Specified
TCOMethyl-substituted tetrazine~1000Aqueous MediaNot Specified
TCOHydrogen-substituted tetrazineup to 30,000Aqueous MediaNot Specified
sTCO3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBSNot Specified
TCO-PEG₄Me₄Pyr-Tz69,400DPBS37 °C
axial TCO derivativesDipyridyl-tetrazine57.70Not SpecifiedNot Specified
d-TCO3,6-dipyridyl-s-tetrazine (water soluble)366,000 ± 15,000Water25 °C
sTCO (syn-diastereomer)PEGylated tetrazine37,000 ± 10055:45 Methanol/Water25 °C
sTCO (anti-diastereomer)PEGylated tetrazine33,000 ± 10055:45 Methanol/Water25 °C

Note: The reaction rates are influenced by factors such as the solvent and temperature. The data presented here is compiled from various sources and should be used as a guide. For critical applications, it is recommended to determine the rate constant under the specific experimental conditions.

Factors Influencing Reaction Kinetics

The remarkable tunability of the TCO-tetrazine reaction rate stems from the ability to modify the electronic and steric properties of the reactants.

  • Substituents on the Tetrazine Ring: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the iEDDA reaction. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.

  • Substituents on the TCO Ring: Electron-donating groups on the TCO moiety can increase its HOMO (Highest Occupied Molecular Orbital) energy, which also leads to a faster reaction.

  • Strain in the TCO Ring: Increasing the ring strain of the trans-cyclooctene enhances its reactivity. Highly strained derivatives like sTCO exhibit some of the fastest known bioorthogonal reaction rates. However, this increased reactivity can sometimes be associated with lower stability.

Experimental Protocols for Measuring Reaction Kinetics

Accurate determination of second-order rate constants is crucial for comparing different TCO-tetrazine pairs. Stopped-flow spectrophotometry is a widely used technique for measuring these rapid kinetics.

Protocol: Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method relies on monitoring the disappearance of the characteristic absorbance of the tetrazine chromophore (typically between 510-550 nm) upon reaction with a TCO derivative.

Materials:

  • Stopped-flow spectrophotometer

  • Stock solutions of the TCO and tetrazine derivatives in the desired solvent (e.g., PBS, methanol)

  • Solvent blank

Procedure:

  • Instrument Setup:

    • Power on the stopped-flow spectrophotometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the observation wavelength to the maximum absorbance (λmax) of the tetrazine derivative.

    • Equilibrate the sample handling unit to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Sample Loading:

    • Load one syringe with the tetrazine solution and the other with the TCO solution, ensuring no air bubbles are present.

    • To achieve pseudo-first-order conditions, the concentration of the TCO should be in at least a 10-fold excess compared to the tetrazine concentration.

  • Data Acquisition:

    • Initiate a "push" to rapidly mix the reactants in the observation cell, which will trigger data collection.

    • Record the decay in absorbance over time until the reaction is complete.

    • Perform multiple replicate runs for each TCO concentration to ensure reproducibility.

    • Measure the absorbance of the solvent blank.

  • Data Analysis:

    • Subtract the blank absorbance from the raw data.

    • Fit the absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs) for each TCO concentration.

    • Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂).

Visualization of a Pre-targeting Workflow

The exceptional speed of the TCO-tetrazine ligation makes it ideal for pre-targeting strategies in biomedical applications, such as in vivo imaging and targeted therapy. This workflow minimizes off-target effects and reduces the radiation dose to healthy tissues.

Pretargeting_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Payload cluster_step4 Step 4: Bioorthogonal Ligation and Imaging/Therapy Antibody_TCO TCO-modified Antibody Tumor_Binding Antibody binds to Tumor Cell Antibody_TCO->Tumor_Binding Targets Tumor Antigen Excess_Clearance Excess Antibody clears from circulation Antibody_TCO->Excess_Clearance Ligation Rapid TCO-Tetrazine Ligation at Target Site Tumor_Binding->Ligation Tetrazine_Payload Tetrazine-labeled Payload (e.g., Isotope, Drug) Tetrazine_Payload->Ligation Reacts with TCO Imaging_Therapy Imaging or Therapeutic Effect Ligation->Imaging_Therapy

Caption: A schematic of a pre-targeting workflow using TCO-tetrazine ligation.

This guide provides a foundational understanding of the kinetics governing TCO-tetrazine reactions. By leveraging the provided data and methodologies, researchers can make informed decisions in the design and execution of their bioorthogonal chemistry applications.

References

A Comparative Guide to the Characterization of PROTACs Synthesized with TCO-PNB Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of this therapeutic modality. The choice of linker and conjugation chemistry significantly impacts the physicochemical properties, stability, and biological activity of the final molecule. This guide provides a comparative overview of PROTACs synthesized using trans-cyclooctene-p-nitrobenzyl (TCO-PNB) ester chemistry, which facilitates a "click chemistry" ligation, against those synthesized using more traditional amide bond formation.

Introduction to TCO-PNB Ester in PROTAC Synthesis

A TCO-PNB ester is a bifunctional reagent used in a two-step process for PROTAC synthesis. First, the PNB ester group reacts with an available amine on either the target protein ligand or the E3 ligase ligand, attaching the TCO moiety. The TCO group is then available to react with a tetrazine (Tz)-functionalized linker or the other PROTAC binding element via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers high efficiency, rapid reaction rates, and bioorthogonality, allowing for the potential in situ formation of PROTACs (often termed CLIPTACs).[1]

This guide will compare the characterization of PROTACs synthesized via this modern click chemistry approach with those synthesized using traditional amide linkers, focusing on key performance indicators and the experimental protocols used for their determination.

Data Presentation: Performance Comparison of Linker Technologies

Parameter MZ1 (Traditional Amide Linker) ARV-771 (Traditional Amide Linker) CLIPTAC (TCO-Tetrazine Linker)
Target Protein BRD4BRD2/3/4BRD4
E3 Ligase VHLVHLCereblon (via Thalidomide)
DC50 8 nM (H661 cells)[2]< 1 nM (CRPC cell lines)[3]Significant degradation at 10 µM (HeLa cells)[4]
Dmax >90% at 100 nM[2]Not explicitly stated, but potent degradation observedNot explicitly stated, but significant degradation observed
Binding Affinity (Kd) 13-60 nM for BRD bromodomainsKd values in the low nM range for BRD bromodomainsNot applicable (formed in situ)
Cell Permeability Cell-penetrantDemonstrates in vivo efficacyDesigned to overcome permeability issues by using smaller precursors

Note: The data presented for the CLIPTAC represents an in situ formed PROTAC, which is a key advantage of the TCO-tetrazine chemistry. The higher concentration required for degradation may reflect the kinetics of the in situ click reaction and cellular uptake of the two components.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. Below are protocols for key experiments.

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

  • GST-tagged target protein (e.g., GST-BRD4)

  • His-tagged E3 ligase complex (e.g., His-CRBN/DDB1)

  • Tb-anti-GST antibody (Donor)

  • AF488-anti-His antibody (Acceptor)

  • PROTAC of interest

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the PROTAC in DMSO and then dilute in assay buffer.

  • Add the GST-tagged target protein, His-tagged E3 ligase, and AF488-anti-His antibody to the wells of the 384-well plate.

  • Add the serially diluted PROTAC to the wells.

  • Add the Tb-anti-GST antibody to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 180 minutes).

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (background) and 520 nm (FRET signal).

  • Calculate the relative TR-FRET signal (10,000 x 520 nm / 490 nm) and plot against the PROTAC concentration to determine the ternary complex formation profile.

Protein Degradation Assay (HiBiT Assay)

This assay provides a quantitative measurement of target protein degradation in live cells.

Materials:

  • CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT.

  • LgBiT protein (for lytic assays) or LgBiT expression vector (for live-cell assays).

  • Nano-Glo® HiBiT Lytic or Live Cell Substrate.

  • PROTAC of interest.

  • Cell culture medium.

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Seed the HiBiT-tagged cells into the assay plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in DMSO and then in cell culture medium.

  • Treat the cells with the serially diluted PROTAC or vehicle control (DMSO) and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

  • For lytic endpoint assays, add the lytic reagent containing LgBiT protein and substrate to the wells.

  • For live-cell kinetic assays, ensure cells are co-expressing LgBiT and add the live-cell substrate.

  • Incubate to allow for cell lysis (for lytic assays) and signal generation.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal to the vehicle control to determine the percentage of protein remaining. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax.

Western Blotting for Protein Degradation

A standard method to visually confirm and quantify protein degradation.

Materials:

  • Cell line of interest.

  • PROTAC of interest.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and treat with varying concentrations of the PROTAC for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the target protein level to the loading control.

Mandatory Visualization

Below are diagrams representing key signaling pathways and experimental workflows, generated using Graphviz (DOT language).

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

TCO_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 PROTAC Assembly (Click Chemistry) Ligand_NH2 Ligand with -NH2 (POI or E3) Ligand_TCO TCO-Functionalized Ligand Ligand_NH2->Ligand_TCO + TCO-PNB Ester TCO_PNB TCO-PNB Ester Final_PROTAC Final PROTAC Ligand_TCO->Final_PROTAC + Tetrazine-Linker (iEDDA Reaction) Linker_Tz Tetrazine-Linker Linker_Tz->Final_PROTAC

Caption: TCO-PNB Ester PROTAC Synthesis Workflow.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits & Activates Histones Acetylated Histones Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Upregulates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation

Caption: Simplified BRD4 Signaling Pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Calcium Calcium Mobilization PLCG2->Calcium NFkB NF-κB Pathway PLCG2->NFkB Survival B-Cell Proliferation & Survival Calcium->Survival NFkB->Survival

Caption: Simplified BTK Signaling Pathway.

References

A Head-to-Head Comparison of (2E)-TCO-PNB Ester and Alternative Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker is paramount. This guide provides an objective comparison of the (2E)-TCO-PNB ester with other common alternatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.

The this compound is a versatile tool in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules.[1][2] Its utility stems from a dual-functionality: a p-nitrophenyl (PNB) ester for reaction with primary amines, such as those found on lysine residues of proteins, and a (2E)-trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry with tetrazine-functionalized molecules.[2] This allows for a two-step bioconjugation strategy, where a biomolecule is first modified with the TCO moiety, followed by a highly specific and rapid reaction with a tetrazine-labeled probe.

Performance Comparison

The selection of a bioconjugation reagent is often a trade-off between reactivity, stability, and specificity. The this compound offers a compelling balance of these properties, particularly when compared to more traditional amine-reactive reagents like N-hydroxysuccinimide (NHS) esters and other trans-cyclooctene derivatives.

Quantitative Data Summary
FeatureThis compoundTCO-NHS EsterNHS Esters (General)
Reaction Type Amine acylation followed by inverse-electron demand Diels-Alder (iEDDA) cycloadditionAmine acylation followed by iEDDA cycloadditionAmine acylation
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Second-Order Rate Constant (TCO-Tetrazine Reaction) Up to 30,000 M⁻¹s⁻¹ (with hydrogen-substituted tetrazines)Up to 30,000 M⁻¹s⁻¹ (with hydrogen-substituted tetrazines)N/A
Optimal pH for Amine Reaction 7.2 - 8.57.2 - 8.57.2 - 9.0[3][4]
Stability of Amine-Reactive Ester PNB esters are generally more resistant to hydrolysis than NHS esters, particularly at neutral pH.NHS esters are susceptible to hydrolysis, with a half-life of hours at pH 7, decreasing to minutes at pH 8.6.Susceptible to hydrolysis, especially at higher pH.
Bioorthogonality Yes (TCO-tetrazine reaction)Yes (TCO-tetrazine reaction)No

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the first step of a two-step bioconjugation: the modification of a protein with the TCO moiety using this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Desalting column (e.g., Glen Gel-Pak™)

Procedure:

  • Protein Preparation: Prepare a 5-20 mg/mL solution of the protein in the reaction buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.

  • Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add the this compound solution to the protein solution. The molar ratio of ester to protein will need to be optimized, but a 5- to 10-fold molar excess of the ester is a common starting point for protein concentrations of 1-5 mg/mL.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column. The TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-functionalized molecule.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the second step: the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Conjugation: Mix the two protein solutions. For optimal results, a slight molar excess (1.05-1.5 fold) of the tetrazine-labeled protein can be used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The rapid kinetics of the TCO-tetrazine reaction often lead to high conversion within this timeframe.

  • Purification (Optional): If necessary, the resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Two-Step Bioconjugation

G Experimental Workflow for Two-Step Bioconjugation cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Reaction1 Amine Acylation (pH 8.3-8.5) Protein->Reaction1 TCO_PNB This compound TCO_PNB->Reaction1 Purification1 Purification (Size Exclusion) Reaction1->Purification1 TCO_Protein TCO-Labeled Protein Reaction2 iEDDA Cycloaddition (pH 7.4) TCO_Protein->Reaction2 Purification1->TCO_Protein Tetrazine_Molecule Tetrazine-Labeled Molecule Tetrazine_Molecule->Reaction2 Conjugate Bioconjugate Reaction2->Conjugate

Caption: A two-step bioconjugation workflow using this compound.

Application in Studying the MAPK Signaling Pathway

The this compound can be a valuable tool for studying signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and migration. For instance, a specific protein within this pathway, like ERK, could be labeled to track its interactions or localization.

G Investigating the MAPK Signaling Pathway cluster_pathway MAPK Signaling Cascade cluster_workflow Experimental Workflow GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (Target for Labeling) MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Activates LabelERK Label ERK with TCO using this compound ERK->LabelERK CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellularResponse Regulates IntroduceProbe Introduce Tetrazine-Fluorophore into cells LabelERK->IntroduceProbe Imaging Live-Cell Imaging (Track ERK localization) IntroduceProbe->Imaging

Caption: Using this compound to study the MAPK signaling pathway.

Conclusion

The this compound stands out as a robust and efficient tool for bioconjugation. Its enhanced stability compared to NHS esters and the rapid, bioorthogonal nature of the TCO-tetrazine reaction make it particularly suitable for applications requiring high specificity and efficiency in complex biological environments. While the initial amine labeling step requires careful optimization of pH and reactant concentrations, the subsequent "click" reaction offers a level of control and predictability that is advantageous for a wide range of research and development applications, from fundamental studies of protein function to the development of targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of (2E)-TCO-PNB Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (2E)-TCO-PNB ester as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a reagent commonly used in bioconjugation and proteomics research. The following procedures are based on available safety data for the compound and related chemical structures.

Immediate Safety and Handling Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use[3].

  • Eye Protection: Use safety glasses or goggles[4][5].

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling as a powder or creating aerosols, use a certified respirator.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization:

    • Collect all solid waste in a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.

    • For liquid waste (e.g., solutions of the compound), use a labeled, leak-proof container.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include any relevant hazard pictograms (e.g., GHS07 exclamation mark for irritant and harmful).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.

Summary of Key Chemical Data

PropertyValueSource
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P305+P351+P338
Storage Temperature-20°C (for product)

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid Place in a labeled, sealable solid waste container solid_waste->containerize_solid containerize_liquid Place in a labeled, leak-proof liquid waste container liquid_waste->containerize_liquid label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms containerize_solid->label containerize_liquid->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Disposal storage->contact_ehs end End: Waste Disposed contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-TCO-PNB ester
Reactant of Route 2
Reactant of Route 2
(2E)-TCO-PNB ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.